M-31850
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2-[2-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethylamino]ethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N3O4/c32-25-19-9-1-5-17-6-2-10-20(23(17)19)26(33)30(25)15-13-29-14-16-31-27(34)21-11-3-7-18-8-4-12-22(24(18)21)28(31)35/h1-12,29H,13-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLUIYHKSADQOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCNCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of M-31850
For Researchers, Scientists, and Drug Development Professionals
Abstract
M-31850 is a potent and selective competitive inhibitor of β-hexosaminidase (Hex), with a significant role as a pharmacological chaperone for mutations affecting this enzyme. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory effects, its function in rescuing mutant enzyme activity, and its impact on the ganglioside metabolic pathway. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.
Core Mechanism of Action: Competitive Inhibition of β-Hexosaminidase
This compound functions as a classic competitive inhibitor of the lysosomal enzymes β-hexosaminidase A (HexA) and β-hexosaminidase B (HexB).[1] These enzymes are critical for the catabolism of specific glycosphingolipids. By binding to the active site of these enzymes, this compound prevents the binding and subsequent hydrolysis of their natural substrates. This inhibitory action is reversible and concentration-dependent.
Quantitative Inhibition Data
The inhibitory potency of this compound against human HexA and HexB has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) and inhibitor constants (Ki) are summarized below.
| Enzyme Target | IC50 (µM) | Ki (µM) |
| Human HexA | 6.0[1] | 0.8[1] |
| Human HexB | 3.1[1] | Not Reported |
| β-N-acetyl-D-hexosaminidase OfHex2 | Not Reported | 2.5[1] |
| Jack Bean Hex (JBHex) | 280[1] | Not Reported |
| Streptomyces plicatus Hex (SpHex) | >500[1] | Not Reported |
Pharmacological Chaperone Activity
In the context of certain genetic disorders like Tay-Sachs and Sandhoff disease, mutations in the HEXA or HEXB genes can lead to misfolded and unstable β-hexosaminidase enzymes. These misfolded proteins are often retained in the endoplasmic reticulum (ER) and targeted for degradation, leading to a functional deficiency in the lysosome.
This compound can act as a pharmacological chaperone by binding to and stabilizing these mutant forms of HexA.[2] This stabilization facilitates the correct folding of the enzyme, allowing it to escape ER-associated degradation and traffic to the lysosome. Once in the lysosome, the higher substrate concentration can displace this compound from the active site, enabling the rescued enzyme to exert some level of residual catalytic activity. This chaperone effect has been observed to increase the half-life of mutant HexA.[1]
Impact on Signaling Pathways: The Ganglioside Catabolism Pathway
The primary physiological role of HexA, in conjunction with the GM2 activator protein, is the degradation of GM2 ganglioside to GM3 ganglioside within the lysosome. Inhibition of HexA by this compound directly blocks this step in the ganglioside catabolism pathway, leading to an accumulation of GM2 ganglioside. In a therapeutic context for Tay-Sachs disease, where the goal is to rescue mutant HexA activity, the chaperone function of this compound aims to restore this pathway's function to a degree.
Figure 1: this compound inhibits the conversion of GM2 to GM3 ganglioside by competitively binding to β-Hexosaminidase A.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro β-Hexosaminidase Inhibition Assay
This protocol determines the inhibitory potency of this compound on HexA and HexB activity using a fluorogenic substrate.
Materials:
-
Purified human β-hexosaminidase A and B
-
This compound
-
4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG) substrate
-
Assay Buffer: 0.1 M citrate/0.2 M phosphate (B84403) buffer, pH 4.5
-
Stop Solution: 0.2 M glycine-NaOH, pH 10.7
-
96-well black microplate
-
Fluorometer (Excitation: 365 nm, Emission: 450 nm)
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In a 96-well plate, add 20 µL of each this compound dilution to triplicate wells. Include wells with Assay Buffer alone as a no-inhibitor control.
-
Add 20 µL of the appropriate enzyme solution (HexA or HexB) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of MUG substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 200 µL of Stop Solution to each well.
-
Measure the fluorescence on a microplate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control and determine the IC50 value by non-linear regression analysis.
Figure 2: Workflow for determining the in vitro inhibitory activity of this compound on β-hexosaminidase.
Pharmacological Chaperone Activity Assay (Heat Inactivation)
This assay assesses the ability of this compound to stabilize mutant HexA against thermal denaturation.
Materials:
-
Lysates from cells expressing mutant HexA (e.g., from Tay-Sachs patient-derived fibroblasts)
-
This compound
-
Assay Buffer (as above)
-
MUG Substrate (as above)
-
Stop Solution (as above)
-
Thermal cycler or water bath
-
96-well plate and fluorometer
Procedure:
-
Prepare cell lysates containing the mutant HexA enzyme.
-
Dilute the cell lysate in Assay Buffer.
-
In separate tubes, mix the diluted lysate with either this compound (at a concentration near its IC50) or vehicle control (e.g., DMSO).
-
For each condition (with and without this compound), create two aliquots.
-
Place one aliquot on ice (this will be the 0-minute time point).
-
Place the other aliquot in a thermal cycler or water bath set to a destabilizing temperature (e.g., 42-44°C).
-
At various time points (e.g., 0, 15, 30, 60 minutes), remove a sample from the heated aliquot and place it on ice to stop the denaturation.
-
After the time course, measure the residual HexA activity in all samples (including the 0-minute time points) using the MUG assay described in section 4.1.
-
Plot the residual enzyme activity as a function of time at the elevated temperature. A slower rate of inactivation in the presence of this compound indicates a stabilizing, chaperone effect.
Figure 3: Logical flow of the heat inactivation assay to assess the pharmacological chaperone activity of this compound.
Conclusion
This compound is a well-characterized competitive inhibitor of β-hexosaminidase A and B. Its dual mechanism of direct enzyme inhibition and pharmacological chaperone activity for certain mutant forms of HexA makes it a valuable tool for studying lysosomal storage diseases and a potential therapeutic lead. The experimental protocols provided herein offer a framework for the further investigation of this compound and other potential modulators of β-hexosaminidase activity.
References
M-31850 as a chemical probe for β-hexosaminidase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of M-31850, a potent and selective chemical probe for the lysosomal enzyme β-hexosaminidase. This compound serves as a valuable tool for studying the function and dysfunction of this critical enzyme, particularly in the context of lysosomal storage disorders such as Tay-Sachs and Sandhoff diseases. This document outlines the probe's mechanism of action, provides detailed quantitative data, and presents experimental protocols for its application in research settings.
Introduction to β-Hexosaminidase
N-acetyl-β-hexosaminidase (Hex) is a crucial lysosomal enzyme belonging to the glycosyl hydrolase family 20 (GH20). Its primary function is to catalyze the removal of terminal N-acetyl-D-glucosamine (GlcNAc) and N-acetyl-D-galactosamine (GalNAc) residues from various glycoconjugates, including gangliosides, glycoproteins, and glycosaminoglycans[1]. In humans, there are two major isoforms: Hexosaminidase A (HexA), a heterodimer of α and β subunits, and Hexosaminidase B (HexB), a homodimer of β subunits[1]. A third, less stable isoform, Hexosaminidase S (HexS), is a homodimer of α subunits.
The α-subunit of HexA is uniquely capable of hydrolyzing GM2 ganglioside, a critical process for neuronal health, with the assistance of the GM2 activator protein (GM2AP)[1][2]. Mutations in the HEXA gene, which encodes the α-subunit, lead to Tay-Sachs disease, while mutations in the HEXB gene, encoding the β-subunit, result in Sandhoff disease. Both are devastating neurodegenerative lysosomal storage disorders characterized by the toxic accumulation of GM2 ganglioside in neurons[1][2].
This compound: A Competitive Inhibitor and Pharmacological Chaperone
This compound is a cell-permeable bisnaphthalimide compound that functions as a potent, selective, and competitive inhibitor of human β-hexosaminidase[3][4]. Its mechanism of action involves binding to the active site of the enzyme, thereby preventing the hydrolysis of its natural substrates. Kinetic studies have demonstrated that this compound acts as a classic competitive inhibitor, where the Michaelis constant (Km) increases while the maximum velocity (Vmax) remains unchanged with increasing inhibitor concentrations[3].
Beyond its role as an inhibitor, this compound has been shown to function as a pharmacological chaperone[4]. Many mutations associated with Tay-Sachs and Sandhoff diseases lead to misfolding of the HexA subunits in the endoplasmic reticulum (ER), preventing their proper trafficking to the lysosome and leading to their degradation. By binding to the mutant enzyme in the ER, this compound can stabilize its conformation, facilitating its transport to the lysosome where it can perform its catalytic function[4]. This chaperone activity has been demonstrated by the ability of this compound to increase the half-life of mutant HexA at elevated temperatures and to promote a dose-dependent increase in HexA activity in cell lysates from infantile Sandhoff disease (ISD) patients[3].
Quantitative Data for this compound
The following tables summarize the key quantitative parameters of this compound's interaction with β-hexosaminidase.
| Parameter | Enzyme | Value | Reference |
| IC50 | Human Hexosaminidase A (HexA) | 6.0 µM | [3] |
| IC50 | Human Hexosaminidase B (HexB) | 3.1 µM | [3] |
| Ki | β-N-acetyl-D-hexosaminidase OfHex2 | 2.5 µM | [3] |
| Ki | Human Hexosaminidase (competitive) | 0.8 µM | [3] |
Table 1: Potency and Inhibition Constants of this compound
| Enzyme Source | IC50 | Reference |
| Jack Bean Hexosaminidase (JBHex) | 280 µM | [3] |
| Streptomyces plicatus Hexosaminidase (SpHex) | >500 µM | [3] |
Table 2: Selectivity Profile of this compound
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound as a chemical probe for β-hexosaminidase.
Protocol 1: In Vitro β-Hexosaminidase Inhibition Assay
This protocol details a fluorometric assay to determine the inhibitory potency (IC50) of this compound against purified β-hexosaminidase or enzyme present in cell lysates.
Materials:
-
Purified human HexA or HexB, or cell lysate containing β-hexosaminidase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer: 0.1 M citrate/0.2 M phosphate (B84403) buffer, pH 4.4
-
Substrate: 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG) stock solution (e.g., 10 mM in DMSO)
-
Stop Solution: 0.5 M glycine-carbonate buffer, pH 10.5
-
96-well black, flat-bottom microplate
-
Fluorometric plate reader (Excitation: 365 nm, Emission: 450 nm)
Procedure:
-
Prepare Reagents:
-
Dilute the β-hexosaminidase enzyme or cell lysate to a working concentration in Assay Buffer. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the assay.
-
Prepare a serial dilution of this compound in Assay Buffer. A typical concentration range would be from 100 µM down to 1 nM, plus a vehicle control (DMSO).
-
Prepare the working MUG substrate solution by diluting the stock solution in Assay Buffer to the desired final concentration (typically at or below the Km value).
-
-
Assay Setup:
-
To each well of the 96-well plate, add 20 µL of the this compound dilution or vehicle control.
-
Add 20 µL of the diluted enzyme preparation to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of the working MUG substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes. The incubation time may need to be optimized.
-
-
Termination and Measurement:
-
Stop the reaction by adding 200 µL of Stop Solution to each well.
-
Measure the fluorescence on a plate reader with excitation at 365 nm and emission at 450 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Pharmacological Chaperone Activity Assay in Patient-Derived Fibroblasts
This protocol assesses the ability of this compound to rescue the activity of mutant β-hexosaminidase in fibroblasts derived from Tay-Sachs or Sandhoff disease patients.
Materials:
-
Patient-derived fibroblasts (e.g., from an adult Tay-Sachs patient)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Cell Lysis Buffer: 0.1% Triton X-100 in sterile water
-
Reagents for β-hexosaminidase activity assay (as in Protocol 1)
-
Reagents for a total protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Culture and Treatment:
-
Plate patient-derived fibroblasts in a multi-well plate (e.g., 12-well or 24-well) and grow to approximately 80-90% confluency.
-
Prepare different concentrations of this compound in complete cell culture medium (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 25 µM).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for 3-5 days at 37°C in a CO2 incubator.
-
-
Cell Lysis:
-
After the incubation period, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of Cell Lysis Buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant for the enzyme activity assay.
-
-
Enzyme Activity and Protein Quantification:
-
Perform the β-hexosaminidase activity assay on the cell lysates as described in Protocol 1.
-
Determine the total protein concentration in each lysate using a BCA assay or a similar method.
-
-
Data Analysis:
-
Normalize the β-hexosaminidase activity to the total protein concentration for each sample.
-
Plot the normalized enzyme activity against the concentration of this compound to determine the dose-dependent increase in β-hexosaminidase activity.
-
Protocol 3: Thermostability Assay for Chaperone Activity
This protocol evaluates the ability of this compound to stabilize mutant β-hexosaminidase against thermal denaturation.
Materials:
-
Cell lysate from patient-derived fibroblasts expressing mutant β-hexosaminidase
-
This compound stock solution (10 mM in DMSO)
-
Assay Buffer (as in Protocol 1)
-
PCR tubes or a thermal cycler
-
Reagents for β-hexosaminidase activity assay (as in Protocol 1)
Procedure:
-
Sample Preparation:
-
Prepare two sets of aliquots of the cell lysate.
-
To one set, add this compound to a final concentration of 25 µM.
-
To the other set, add an equivalent volume of DMSO (vehicle control).
-
-
Thermal Challenge:
-
Incubate the aliquots at a challenging temperature (e.g., 44°C) for different time points (e.g., 0, 15, 30, 60, 90 minutes). A thermal cycler can be used for precise temperature control.
-
Immediately after each time point, place the samples on ice to stop further denaturation.
-
-
Enzyme Activity Measurement:
-
Measure the residual β-hexosaminidase activity in each sample using the assay described in Protocol 1.
-
-
Data Analysis:
-
For both the this compound-treated and vehicle-treated samples, plot the logarithm of the remaining enzyme activity against the incubation time.
-
Determine the half-life (t1/2) of the enzyme under each condition from the slope of the linear fit. An increase in the half-life in the presence of this compound indicates stabilization of the enzyme.
-
Visualizations
The following diagrams illustrate the mechanism of action of this compound and standardized workflows for its use.
Caption: Mechanism of this compound as a pharmacological chaperone.
Caption: Workflow for an in vitro β-hexosaminidase inhibition assay.
Caption: Workflow for a thermostability assay to assess chaperone activity.
References
- 1. sp2-Iminosugars targeting human lysosomal β-hexosaminidase as pharmacological chaperone candidates for late-onset Tay-Sachs disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased phosphorylation of HexM improves lysosomal uptake and potential for managing GM2 gangliosidoses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In Vitro B-galactosidase and B-hexosaminidase Activity Assay (Total Cell Lysate) [protocols.io]
The Discovery of M-31850: A Potent Non-Carbohydrate Inhibitor of β-Hexosaminidase and Pharmacological Chaperone for GM2 Gangliosidoses
A Technical Guide for Researchers and Drug Development Professionals
Introduction
GM2 gangliosidoses, including Tay-Sachs and Sandhoff diseases, are a group of devastating lysosomal storage disorders characterized by the deficiency of β-hexosaminidase A (HexA), a crucial enzyme responsible for the degradation of GM2 gangliosides in the brain and nervous system. This deficiency leads to the toxic accumulation of GM2 gangliosides, resulting in progressive neurodegeneration and, ultimately, death. One promising therapeutic strategy for these diseases is the use of pharmacological chaperones, small molecules that can stabilize mutant forms of HexA, facilitate their proper folding and trafficking to the lysosome, and thereby increase residual enzyme activity. This technical guide provides an in-depth overview of the discovery of M-31850, a potent, selective, and competitive non-carbohydrate inhibitor of β-hexosaminidase that functions as a pharmacological chaperone.
Core Discovery and Characterization of this compound
This compound, a naphthalimide derivative, was identified through a high-throughput screening campaign aimed at discovering novel inhibitors of human lysosomal β-N-acetylhexosaminidase.[1] Unlike many previously identified inhibitors that are carbohydrate-based substrate analogs, this compound represents a distinct chemical scaffold, offering a promising avenue for drug development.
Quantitative Pharmacological Data
The inhibitory potency and selectivity of this compound against various β-hexosaminidase isoforms have been extensively characterized. The key quantitative data are summarized in the table below.
| Target Enzyme | Parameter | Value (µM) | Reference |
| Human HexA | IC50 | 6.0 | [1] |
| Human HexB | IC50 | 3.1 | [1] |
| Ostrinia furnacalis Hex2 (OfHex2) | Ki | 2.5 | [1] |
| Jack Bean Hexosaminidase (JBHex) | IC50 | 280 | [1] |
| Streptomyces plicatus Hexosaminidase (SpHex) | IC50 | >500 | [1] |
Table 1: Inhibitory Activity of this compound against various β-Hexosaminidase Isoforms.
Mechanism of Action: Competitive Inhibition
Kinetic studies have demonstrated that this compound acts as a classic competitive inhibitor of β-hexosaminidase.[1] This mode of action indicates that this compound binds to the active site of the enzyme, directly competing with the natural substrate.
Experimental Protocols
This section details the key experimental methodologies employed in the discovery and characterization of this compound.
High-Throughput Screening (HTS) for β-Hexosaminidase Inhibitors
The discovery of this compound was the result of a robust high-throughput screening assay designed to identify inhibitors of human placental β-hexosaminidase.
Experimental Workflow:
References
M-31850: A Potent Competitive Inhibitor of β-Hexosaminidase Isozymes HexA and HexB
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory activity of M-31850 against the lysosomal enzymes β-hexosaminidase A (HexA) and β-hexosaminidase B (HexB). This compound is a potent, selective, and competitive inhibitor of these enzymes, which play a crucial role in the catabolism of glycosphingolipids. Deficiencies in HexA and HexB activity are associated with the severe neurodegenerative lysosomal storage disorders Tay-Sachs and Sandhoff disease, respectively. This document summarizes the key inhibitory constants (IC50 and Ki), details the experimental methodologies for their determination, and provides a logical workflow for assessing competitive enzyme inhibition.
Quantitative Inhibitory Activity of this compound
The inhibitory potency of this compound against human HexA and HexB has been determined through rigorous biochemical assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are critical parameters for characterizing the efficacy of an inhibitor.
| Inhibitor | Enzyme | Parameter | Value (µM) | Notes |
| This compound | Human HexA | IC50 | 6.0[1] | - |
| This compound | Human HexB | IC50 | 3.1[1] | - |
| This compound | Human Hex | Ki | 0.8[1] | Classic competitive inhibitor; Km increases, Vmax is unaffected.[1] |
| This compound | β-N-acetyl-D-hexosaminidase OfHex2 | Ki | 2.5[1] | Competitively inhibits.[1] |
Experimental Protocols
The determination of IC50 and Ki values for this compound against HexA and HexB involves a fluorometric enzyme activity assay. The following is a detailed methodology based on established protocols for β-hexosaminidase activity measurement.
Principle
The enzymatic activity of HexA and HexB is measured by the hydrolysis of a synthetic fluorogenic substrate, 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG). The product of this reaction, 4-methylumbelliferone (B1674119) (4-MU), is highly fluorescent and can be quantified to determine the rate of enzyme activity. To differentiate between HexA and total Hex (HexA + HexB) activity, a sulfated analog, 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide-6-sulfate (MUGS), can be used, as it is specifically hydrolyzed by the α-subunit of HexA.
Materials and Reagents
-
Enzymes: Purified human HexA and HexB or cell lysates containing these enzymes.
-
Inhibitor: this compound
-
Substrate: 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG)
-
Buffer: Citrate-phosphate buffer (e.g., 0.1 M citric acid, 0.2 M Na2HPO4), pH 4.5
-
Stop Solution: 0.5 M Glycine-NaOH buffer, pH 10.4
-
Instrumentation: Fluorescence microplate reader (Excitation: 365 nm, Emission: 450 nm)
-
96-well black microplates
Procedure for IC50 Determination
-
Enzyme Preparation: Prepare a solution of HexA or HexB in citrate-phosphate buffer to a final concentration that yields a linear reaction rate over the desired time course.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series to cover a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Assay Setup:
-
To each well of a 96-well plate, add a fixed volume of the enzyme solution.
-
Add varying concentrations of the this compound inhibitor to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at 37°C.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding a fixed concentration of the MUG substrate to each well. The final substrate concentration should be at or near the Michaelis constant (Km) for the enzyme.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding the glycine-NaOH stop solution. This raises the pH and maximizes the fluorescence of the 4-MU product.
-
Measure the fluorescence intensity using a microplate reader with excitation at 365 nm and emission at 450 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Procedure for Ki Determination (Competitive Inhibition)
-
Assay Setup: The setup is similar to the IC50 determination, but with a key difference: the assay is performed with multiple, fixed concentrations of the inhibitor (this compound) and a range of substrate (MUG) concentrations for each inhibitor concentration.
-
Enzyme Kinetics Measurement:
-
For each inhibitor concentration, measure the initial reaction velocity (V₀) at each substrate concentration.
-
-
Data Analysis:
-
Generate a Michaelis-Menten plot (V₀ vs. [Substrate]) for each inhibitor concentration.
-
Create a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]). For a competitive inhibitor, the lines will intersect at the y-axis (1/Vmax).
-
The apparent Km (Km,app) will increase with increasing inhibitor concentration.
-
The Ki can be determined from the relationship: Km,app = Km * (1 + [I]/Ki), where [I] is the inhibitor concentration. A secondary plot of Km,app versus [I] will yield a straight line with the x-intercept equal to -Ki.
-
Logical and Experimental Workflows
The following diagrams illustrate the logical workflow for characterizing a competitive enzyme inhibitor and the experimental workflow for determining IC50 values.
Caption: Logical workflow for confirming competitive inhibition and determining Ki.
Caption: Experimental workflow for the determination of the IC50 value of this compound.
References
M-31850: A Pharmacological Ch chaperone for β-Hexosaminidase in GM2 Gangliosidoses
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The GM2 gangliosidoses, including Tay-Sachs and Sandhoff diseases, are a group of devastating lysosomal storage disorders characterized by the deficiency of β-hexosaminidase (Hex) activity. This enzymatic defect leads to the accumulation of GM2 gangliosides, primarily in neuronal cells, resulting in progressive neurodegeneration. Pharmacological chaperones (PCs) represent a promising therapeutic strategy for these conditions. PCs are small molecules that can bind to and stabilize mutant enzymes, facilitating their proper folding, trafficking to the lysosome, and subsequent catalytic activity. This technical guide provides a comprehensive overview of M-31850, a potent and selective pharmacological chaperone for β-hexosaminidase. We will delve into its mechanism of action, present key quantitative data, and provide detailed experimental protocols for its characterization.
Introduction to β-Hexosaminidase and GM2 Gangliosidoses
β-Hexosaminidase is a crucial lysosomal enzyme responsible for the degradation of specific glycosphingolipids. It exists in two major isoforms: HexA (a heterodimer of α and β subunits) and HexB (a homodimer of β subunits). Mutations in the HEXA gene cause Tay-Sachs disease, leading to a deficiency in HexA activity. Mutations in the HEXB gene result in Sandhoff disease, affecting both HexA and HexB activity. The resulting accumulation of GM2 gangliosides triggers a cascade of cellular dysfunction, including apoptosis and inflammation, ultimately leading to severe neurological symptoms and premature death. Current treatment options are largely supportive, highlighting the urgent need for effective disease-modifying therapies.
This compound: A Potent Pharmacological Chaperone
This compound is a non-carbohydrate-based, symmetrical bis-naphthalimide compound identified through high-throughput screening as a potent inhibitor of β-hexosaminidase.[1] Its ability to act as a pharmacological chaperone stems from its capacity to bind to the enzyme's active site, thereby stabilizing its conformation and promoting its proper trafficking from the endoplasmic reticulum to the lysosome.
Mechanism of Action
This compound functions as a competitive inhibitor of β-hexosaminidase.[1] By binding to the active site of the nascent enzyme in the endoplasmic reticulum, it facilitates the correct folding of mutant β-hexosaminidase proteins that would otherwise be targeted for degradation. This stabilized enzyme-chaperone complex can then traverse the secretory pathway to the lysosome. Within the acidic environment of the lysosome and in the presence of high concentrations of its natural substrate, GM2 ganglioside, the weakly bound this compound dissociates, allowing the now correctly localized and functional enzyme to carry out its catalytic activity.
Quantitative Data
The efficacy of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative findings.
Table 1: Inhibitory Activity of this compound against Human β-Hexosaminidase Isoforms
| Isoform | IC50 (μM) |
| Human HexA | 6.0 |
| Human HexB | 3.1 |
Data sourced from MedchemExpress, citing Tropak et al., 2007.[1]
Table 2: Kinetic Parameters of this compound Inhibition
| Parameter | Value (μM) | Description |
| Ki | 0.8 | Inhibition constant, indicating the binding affinity of this compound to β-hexosaminidase. A lower Ki value signifies a higher binding affinity. |
Data sourced from MedchemExpress, citing Tropak et al., 2007.[1]
Table 3: Effect of this compound on Mutant β-Hexosaminidase A Stability
| Cell Line | Treatment | Effect |
| Adult Tay-Sachs (ATSD) | This compound | > 2-fold increase in the half-life of mutant HexA at 44°C |
Data sourced from MedchemExpress, citing Tropak et al., 2007.[1]
Table 4: Effect of this compound on β-Hexosaminidase Activity in Patient Cells
| Cell Line | Treatment | Effect on MUG Hydrolysis (Hex S levels) |
| Infantile Sandhoff Disease (ISD) | This compound | Dose-dependent increase |
Note: Specific dose-response data is not publicly available and would require access to the primary research article by Tropak et al., 2007.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound as a pharmacological chaperone for β-hexosaminidase.
β-Hexosaminidase Activity Assay
This protocol is a synthesized procedure based on standard fluorometric assays for β-hexosaminidase activity.
Objective: To determine the enzymatic activity of β-hexosaminidase in cell lysates in the presence and absence of this compound.
Materials:
-
4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG) substrate
-
Cell lysates from patient-derived fibroblasts or other relevant cell lines
-
Citrate-phosphate buffer (pH 4.5)
-
Glycine-carbonate stop buffer (pH 10.7)
-
96-well black microplates
-
Fluorometer (Excitation: 365 nm, Emission: 445 nm)
-
This compound stock solution (in DMSO)
Procedure:
-
Cell Culture and Lysate Preparation:
-
Culture patient-derived fibroblasts (e.g., from Tay-Sachs or Sandhoff patients) under standard conditions.
-
Treat cells with varying concentrations of this compound (or vehicle control) for a specified period (e.g., 48-72 hours).
-
Harvest cells and lyse them in a suitable lysis buffer (e.g., 0.5% Triton X-100 in distilled water).
-
Determine the total protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
-
Enzyme Activity Assay:
-
In a 96-well black microplate, add a standardized amount of cell lysate (e.g., 10-20 µg of total protein) to each well.
-
Prepare a MUG substrate solution in citrate-phosphate buffer (pH 4.5).
-
Initiate the enzymatic reaction by adding the MUG substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes).
-
Stop the reaction by adding the glycine-carbonate stop buffer.
-
Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) (4-MU) using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 445 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of 4-MU.
-
Calculate the β-hexosaminidase activity in each sample, typically expressed as nmol of 4-MU released per hour per mg of protein.
-
Plot the enzyme activity against the concentration of this compound to generate a dose-response curve.
-
Thermal Stability Assay
This protocol is a generalized procedure for assessing the thermal stability of β-hexosaminidase in the presence of a pharmacological chaperone.
Objective: To determine if this compound increases the thermal stability of mutant β-hexosaminidase.
Materials:
-
Cell lysates containing mutant β-hexosaminidase
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
PCR tubes or 96-well PCR plates
-
Thermal cycler or water bath
-
Reagents for β-hexosaminidase activity assay (as described in 4.1)
Procedure:
-
Sample Preparation:
-
Prepare cell lysates containing the mutant β-hexosaminidase.
-
In separate tubes, pre-incubate the cell lysate with either this compound at a specific concentration or a vehicle control (DMSO) for a defined period (e.g., 30 minutes) at room temperature.
-
-
Thermal Challenge:
-
Aliquot the pre-incubated samples into PCR tubes or a 96-well PCR plate.
-
Expose the samples to a range of elevated temperatures (e.g., 40°C to 60°C) for a fixed duration (e.g., 15-60 minutes) using a thermal cycler or water bath. Include a control sample kept on ice (0°C).
-
After the heat treatment, immediately place the samples on ice to stop any further denaturation.
-
-
Residual Activity Measurement:
-
Measure the residual β-hexosaminidase activity in each heat-treated sample using the activity assay described in section 4.1.
-
-
Data Analysis:
-
For each temperature, calculate the percentage of residual enzyme activity relative to the control sample kept on ice.
-
Plot the percentage of residual activity against the temperature for both the this compound-treated and untreated samples.
-
Determine the melting temperature (Tm), the temperature at which 50% of the initial enzyme activity is lost, for both conditions. An increase in Tm in the presence of this compound indicates enhanced thermal stability.
-
Conclusion
This compound is a promising pharmacological chaperone for β-hexosaminidase with demonstrated potential to increase the activity and stability of mutant forms of the enzyme. The data presented in this guide highlight its potency and selective nature. The provided experimental protocols offer a framework for researchers to further investigate the therapeutic potential of this compound and other pharmacological chaperones for the treatment of GM2 gangliosidoses. Further preclinical and clinical studies are warranted to fully elucidate the in vivo efficacy and safety profile of this compound.
References
An In-depth Technical Guide to the Competitive Inhibition of β-Hexosaminidase by M-31850
Note: Initial analysis indicates that the target of M-31850 is the enzyme β-hexosaminidase (Hex), not Hexokinase. This guide will focus on the interaction between this compound and β-hexosaminidase.
This technical guide provides a comprehensive overview of the competitive inhibition of β-hexosaminidase by the small molecule inhibitor this compound. It is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and experimental evaluation of this compound. This compound is a potent and selective competitive inhibitor of human β-hexosaminidase A (HexA) and B (HexB).[1] It has been investigated as a pharmacological chaperone for mutations affecting HexA, which are associated with Tay-Sachs disease.[2][3][4]
Quantitative Inhibition Data
This compound demonstrates potent inhibition of human β-hexosaminidase isoforms A and B, with significantly less activity against related enzymes from other species or the functionally distinct human O-GlcNAcase.[5]
| Enzyme Target | Inhibitor | IC50 (µM) | Ki (µM) | Inhibition Type |
| Human β-Hexosaminidase A (HexA) | This compound | 6.0 | - | Competitive |
| Human β-Hexosaminidase B (HexB) | This compound | 3.1 | - | Competitive |
| β-N-acetyl-D-hexosaminidase OfHex2 | This compound | - | 2.5 | Competitive |
| Human Hex (general) | This compound | - | 0.8 | Competitive |
| Jack Bean Hex (JBHex) | This compound | 280 | - | - |
| Streptomyces plicatus Hex (SpHex) | This compound | >500 | - | - |
Data compiled from multiple sources.[1][5]
Mechanism of Action: Competitive Inhibition
This compound functions as a classic competitive inhibitor of β-hexosaminidase.[1] This mode of inhibition is characterized by the inhibitor binding to the active site of the enzyme, thereby preventing the substrate from binding. In the presence of a competitive inhibitor, the apparent Michaelis constant (Km) of the substrate increases, while the maximum reaction velocity (Vmax) remains unchanged. This is because the inhibition can be overcome by increasing the substrate concentration.[1]
Role as a Pharmacological Chaperone
In the context of Tay-Sachs disease, which is caused by mutations in the HEXA gene leading to misfolded and unstable HexA protein, this compound acts as a pharmacological chaperone.[2][3][4] Pharmacological chaperones are small molecules that can bind to and stabilize mutant proteins, promoting their correct folding and trafficking from the endoplasmic reticulum to the lysosome, where they can exert their function.[6] this compound has been shown to increase the half-life of mutant HexA and increase its activity in cells from patients with adult forms of Tay-Sachs disease.[1]
Experimental Protocols
This protocol is adapted from commercially available kits and standard laboratory procedures for measuring β-hexosaminidase activity and its inhibition.[7][8][9]
Materials:
-
96-well black microtiter plates
-
Fluorometric microplate reader (Excitation: 365 nm, Emission: 450 nm)
-
Recombinant human β-hexosaminidase
-
This compound (or other test inhibitors)
-
Substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (MUG)
-
Assay Buffer (e.g., citrate-phosphate buffer, pH 4.5)
-
Neutralization/Stop Buffer (e.g., 0.4 M Glycine, pH 10.7)[10]
-
DMSO (for dissolving inhibitor)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in Assay Buffer to achieve a range of desired concentrations. Include a vehicle control (Assay Buffer with the same final concentration of DMSO).
-
Prepare a working solution of β-hexosaminidase in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate over the desired time course.
-
Prepare a working solution of the MUG substrate in Assay Buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add 50 µL of the diluted this compound solution or vehicle control.
-
Add 50 µL of the β-hexosaminidase working solution to each well.
-
Incubate the plate for 5-10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 50 µL of the MUG substrate solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Stop the reaction by adding 100 µL of Neutralization Buffer to each well.
-
Read the fluorescence of each well using a microplate reader (Ex: 365 nm, Em: 450 nm).
-
-
Data Analysis:
-
Subtract the fluorescence of a blank (no enzyme) from all readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
To determine the inhibition constant (Ki), enzyme kinetics are measured at various substrate and inhibitor concentrations.
Procedure:
-
Perform the β-hexosaminidase activity assay as described above.
-
Use a range of fixed concentrations of this compound (including zero).
-
For each inhibitor concentration, vary the concentration of the MUG substrate.
-
Measure the initial reaction rates (v) for each combination of substrate and inhibitor concentration.
-
Plot the data using a Michaelis-Menten plot (v vs. [S]) for each inhibitor concentration.
-
Alternatively, use a Lineweaver-Burk plot (1/v vs. 1/[S]) to visualize the competitive inhibition (lines will intersect on the y-axis).
-
Globally fit the data to the equation for competitive inhibition using non-linear regression software to determine the values of Vmax, Km, and Ki.
Experimental Workflow Visualization
Signaling and Disease Context
β-Hexosaminidase A is a critical lysosomal enzyme responsible for the degradation of GM2 gangliosides.[9][11] Its deficiency, caused by mutations in the HEXA gene, leads to the accumulation of GM2 gangliosides, primarily in neurons, resulting in the neurodegenerative lysosomal storage disorder, Tay-Sachs disease.[4][11][12] The catabolic pathway of GM2 ganglioside involves the sequential removal of terminal sugar residues. HexA, in conjunction with the GM2 activator protein, catalyzes the hydrolysis of the terminal N-acetylgalactosamine from GM2 ganglioside to form GM3 ganglioside.[13][14] Disruption of this pathway is the central molecular event in the pathophysiology of Tay-Sachs disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. molbiolcell.org [molbiolcell.org]
- 3. sp2-Iminosugars targeting human lysosomal β-hexosaminidase as pharmacological chaperone candidates for late-onset Tay-Sachs disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tay–Sachs disease mutations in HEXA target the α chain of hexosaminidase A to endoplasmic reticulum–associated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIGH-THROUGHPUT SCREENING FOR NOVEL HUMAN LYSOSOMAL BETA-N-ACETYL HEXOSAMINIDASE INHIBITORS ACTING AS PHARMACOLOGICAL CHAPERONES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological chaperone - Wikipedia [en.wikipedia.org]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. Beta Hexosaminidase Activity Assay Kit | ABIN6253454 [antibodies-online.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. abmgood.com [abmgood.com]
- 11. Tay-Sachs Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. myriad.com [myriad.com]
- 13. Hexosaminidase - Wikipedia [en.wikipedia.org]
- 14. Crystal Structure of Human β-Hexosaminidase B: Understanding the Molecular Basis of Sandhoff and Tay–Sachs Disease - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of M-31850 for Human Hexosaminidases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
M-31850 is a potent, selective, and competitive inhibitor of human lysosomal β-hexosaminidases, acting as a pharmacological chaperone for certain mutant forms of the enzyme associated with GM2 gangliosidoses, such as Tay-Sachs and Sandhoff diseases. This technical guide provides a comprehensive overview of the specificity of this compound, presenting key quantitative data, detailed experimental methodologies for its characterization, and visual representations of its mechanism of action and relevant experimental workflows.
Quantitative Analysis of this compound Specificity
The inhibitory activity of this compound has been quantified against human hexosaminidase A (Hex A) and hexosaminidase B (Hex B), as well as other non-human hexosaminidases. The data consistently demonstrates a higher potency for the human enzymes.
Table 1: Inhibitory Potency of this compound against Human Hexosaminidases
| Enzyme | IC50 (μM) | Ki (μM) | Inhibition Type |
| Human Hexosaminidase A (Hex A) | 6.0 | 0.8 | Competitive |
| Human Hexosaminidase B (Hex B) | 3.1 | - | Competitive |
Data sourced from publicly available information.[1]
Table 2: Selectivity Profile of this compound against Various Glycosidases
| Enzyme | Species | IC50 (μM) |
| β-N-acetyl-D-hexosaminidase (OfHex2) | - | - (Ki = 2.5) |
| Jack Bean Hexosaminidase (JBHex) | Canavalia ensiformis | 280 |
| Bacterial Hexosaminidase (Streptomyces plicatus) | Streptomyces plicatus | >500 |
| Human O-GlcNAcase (hOGN) | Homo sapiens | No Inhibition |
| Glucocerebrosidase | Homo sapiens | No Inhibition |
Data compiled from publicly available research.[1]
Mechanism of Action: A Pharmacological Chaperone
This compound functions as a pharmacological chaperone. In the neutral pH environment of the endoplasmic reticulum (ER), it binds to the active site of nascent, misfolded mutant hexosaminidase A, stabilizing its conformation. This stabilization facilitates proper folding and subsequent trafficking of the enzyme to the lysosome, where it can perform its function. The acidic environment of the lysosome and the presence of accumulated substrate are thought to facilitate the dissociation of this compound, allowing the rescued enzyme to be active.
Caption: Mechanism of this compound as a pharmacological chaperone for mutant Hex A.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the specificity and mechanism of action of hexosaminidase inhibitors like this compound.
Hexosaminidase Inhibition Assay (Fluorometric)
This assay determines the concentration of an inhibitor required to reduce enzyme activity by 50% (IC50).
Materials:
-
Purified human Hex A or Hex B
-
This compound stock solution (in DMSO)
-
Fluorogenic substrate: 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG) or 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide-6-sulfate (MUGS) for Hex A specificity.
-
Assay Buffer: 0.1 M citrate/phosphate (B84403) buffer, pH 4.5.
-
Stop Buffer: 0.2 M glycine/NaOH, pH 10.7.
-
96-well black microplates.
-
Fluorometric plate reader (Excitation: ~365 nm, Emission: ~450 nm).
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. Include a vehicle control (DMSO) and a no-enzyme control.
-
In a 96-well plate, add 20 µL of each this compound dilution or control.
-
Add 20 µL of purified Hex A or Hex B solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the MUG or MUGS substrate solution.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding 200 µL of Stop Buffer.
-
Measure the fluorescence of the product (4-methylumbelliferone).
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting percent inhibition versus log[this compound] and fitting the data to a dose-response curve.
Competitive Inhibition Kinetics Assay
This assay determines the mode of inhibition (e.g., competitive, non-competitive) and the inhibitor constant (Ki).
Procedure:
-
Perform the hexosaminidase inhibition assay as described above, but with a matrix of varying substrate (MUG) concentrations and a few fixed concentrations of this compound.
-
Measure the initial reaction velocities (V) for each condition.
-
Generate a Lineweaver-Burk plot (1/V vs. 1/[S]) for each inhibitor concentration.
-
Analyze the plot: For competitive inhibition, the lines will intersect on the y-axis (Vmax remains unchanged), while the x-intercept will change (Km increases with inhibitor concentration).
-
Calculate the apparent Km (Km,app) from the x-intercept of each line.
-
The Ki can be determined from the equation: Km,app = Km * (1 + [I]/Ki), where [I] is the inhibitor concentration.
Pharmacological Chaperone Activity Assay in Patient-derived Fibroblasts
This cell-based assay assesses the ability of this compound to rescue mutant hexosaminidase activity.
Materials:
-
Fibroblasts from Tay-Sachs or Sandhoff disease patients.
-
Cell culture medium (e.g., DMEM) with fetal bovine serum and antibiotics.
-
This compound.
-
Lysis Buffer: 10 mM citrate/phosphate buffer, pH 4.2, with 0.5% Triton X-100.
-
BCA Protein Assay Kit.
Procedure:
-
Culture patient fibroblasts in multi-well plates until confluent.
-
Treat the cells with varying concentrations of this compound (or vehicle control) in fresh culture medium for 4-5 days.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Lyse the cells with Lysis Buffer.
-
Determine the total protein concentration of the lysates using a BCA assay.
-
Measure the hexosaminidase activity in the lysates using the fluorometric assay described in section 3.1. Normalize the activity to the total protein concentration.
-
An increase in hexosaminidase activity in this compound-treated cells compared to the vehicle control indicates pharmacological chaperone activity.
Thermal Shift Assay (Differential Scanning Fluorimetry)
This assay measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding, indicating stabilization.
Materials:
-
Purified human Hex A.
-
This compound.
-
SYPRO Orange dye (or similar fluorescent dye that binds to hydrophobic regions of unfolded proteins).
-
Real-time PCR instrument capable of a thermal melt curve.
-
Appropriate buffer (e.g., phosphate buffer, pH 6.1).
Procedure:
-
Prepare a reaction mix containing purified Hex A, SYPRO Orange dye, and either this compound or a vehicle control in the appropriate buffer.
-
Place the samples in a real-time PCR plate.
-
Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) and measure fluorescence at each temperature increment.
-
As the protein unfolds, the dye binds to exposed hydrophobic regions, causing an increase in fluorescence.
-
The Tm is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melt curve.
-
An increase in the Tm of Hex A in the presence of this compound compared to the control indicates that the compound stabilizes the protein.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and characterizing potential pharmacological chaperones for hexosaminidase.
Caption: Workflow for identification and characterization of hexosaminidase inhibitors.
References
M-31850: A Potent Non-Carbohydrate Inhibitor of β-Hexosaminidase A and its Therapeutic Potential in GM2 Gangliosidosis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
GM2 gangliosidoses, including Tay-Sachs and Sandhoff diseases, are a group of devastating lysosomal storage disorders characterized by the accumulation of GM2 ganglioside due to deficient activity of β-hexosaminidase A (HexA). This technical guide provides a comprehensive overview of M-31850, a potent, non-carbohydrate, competitive inhibitor of HexA. We will delve into its mechanism of action, its effect on GM2 ganglioside catabolism, and its potential as a pharmacological chaperone for restoring the function of certain mutant forms of HexA. This document synthesizes available data on this compound, presenting quantitative data in structured tables, detailing relevant experimental protocols, and visualizing key pathways and workflows using Graphviz diagrams to support further research and development in this critical area.
Introduction to GM2 Ganglioside Catabolism and Disease
GM2 gangliosides are glycosphingolipids predominantly found in the neuronal cells of the central nervous system.[1] Their catabolism is a critical process for maintaining neuronal health and occurs within the lysosome. This process is dependent on the lysosomal enzyme β-hexosaminidase A (HexA) and the GM2 activator protein (GM2AP).[2] HexA is a heterodimer composed of an α- and a β-subunit.[3]
Genetic mutations in the genes encoding the α-subunit (HEXA), the β-subunit (HEXB), or the GM2A protein lead to the GM2 gangliosidoses:
-
Tay-Sachs Disease: Caused by mutations in the HEXA gene, leading to a deficiency of the α-subunit and consequently, non-functional HexA.
-
Sandhoff Disease: Results from mutations in the HEXB gene, causing a deficiency of the β-subunit, which affects the formation of both HexA (αβ) and HexB (ββ) isozymes.
-
GM2 Activator Deficiency (AB Variant): Arises from mutations in the GM2A gene, leading to a non-functional GM2 activator protein, which is essential for presenting GM2 ganglioside to HexA for degradation.
The resulting accumulation of GM2 ganglioside in neurons leads to progressive neurodegeneration, characterized by a range of severe neurological symptoms.[4] Therapeutic strategies for GM2 gangliosidoses are actively being researched and include enzyme replacement therapy, substrate reduction therapy, and gene therapy.[4] Another promising approach, particularly for late-onset forms of the disease caused by unstable but potentially active mutant enzymes, is the use of pharmacological chaperones.[5] These small molecules can bind to and stabilize the mutant enzyme, facilitating its proper folding and transport to the lysosome, thereby increasing residual enzyme activity.[5]
This compound: A Novel Inhibitor of β-Hexosaminidase A
This compound is a potent, selective, and competitive inhibitor of β-hexosaminidase (Hex), identified through high-throughput screening.[6] It is a non-carbohydrate-based inhibitor, specifically a symmetrical bisnaphthalimide.[1][6]
Mechanism of Action
This compound acts as a competitive inhibitor of β-hexosaminidase A, meaning it binds to the active site of the enzyme and competes with the natural substrate, GM2 ganglioside.[7] This inhibitory activity is the basis for its potential as a pharmacological chaperone. By binding to the active site of a misfolded mutant HexA enzyme in the endoplasmic reticulum, this compound can stabilize the protein's conformation, allowing it to pass the cell's quality control mechanisms and be trafficked to the lysosome.[1] Once in the acidic environment of the lysosome and in the presence of a high concentration of the natural substrate, the inhibitor can dissociate, allowing the now correctly localized enzyme to catabolize GM2 ganglioside.[1]
Quantitative Inhibition Data
The inhibitory potency of this compound against human β-hexosaminidase isozymes has been quantitatively determined.
| Enzyme Target | IC50 (µM) | Ki (µM) | Inhibition Type |
| Human HexA | 6.0[7] | 0.8[7] | Competitive[7] |
| Human HexB | 3.1[7] | Not Reported | Competitive[7] |
Effect of this compound on GM2 Ganglioside Catabolism
The primary therapeutic rationale for this compound is to enhance the catabolism of GM2 ganglioside in patients with certain mutations.
Pharmacological Chaperone Activity
Studies have demonstrated the pharmacological chaperone activity of this compound in patient-derived cells:
-
Increased Enzyme Stability: this compound has been shown to increase the half-life of mutant HexA in fibroblasts from patients with adult-onset Tay-Sachs disease.[7]
-
Enhanced Enzyme Activity: In cell lysates from individuals with infantile Sandhoff disease, treatment with this compound resulted in a dose-dependent increase in the activity of the HexS isozyme (αα homodimer).[7]
Reduction of GM2 Ganglioside Accumulation
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its effect on GM2 ganglioside catabolism.
β-Hexosaminidase Inhibition Assay
This protocol is adapted from a general fluorometric assay for β-hexosaminidase activity and is suitable for determining the IC50 of inhibitors like this compound.
Materials:
-
Human β-hexosaminidase A (HexA) and β-hexosaminidase B (HexB)
-
This compound (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG), a fluorogenic substrate
-
Assay Buffer: 0.1 M citrate/0.2 M phosphate (B84403) buffer, pH 4.5
-
Stop Solution: 0.2 M glycine-NaOH, pH 10.7
-
96-well black microplates
-
Fluorometric plate reader (Excitation: 365 nm, Emission: 450 nm)
Procedure:
-
Enzyme Preparation: Dilute the HexA or HexB enzyme stock in cold assay buffer to the desired working concentration.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Assay Reaction:
-
To each well of the 96-well plate, add 20 µL of the diluted inhibitor solution or vehicle control.
-
Add 20 µL of the diluted enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the MUG substrate solution (pre-warmed to 37°C).
-
Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
-
Reaction Termination: Stop the reaction by adding 200 µL of the stop solution to each well.
-
Fluorescence Measurement: Read the fluorescence of each well using a plate reader with excitation at 365 nm and emission at 450 nm.
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
GM2 Ganglioside Accumulation Assay in Fibroblasts
This protocol describes a method to assess the accumulation of GM2 ganglioside in cultured patient-derived fibroblasts, a key measure of the efficacy of a pharmacological chaperone.
Materials:
-
Patient-derived fibroblasts (e.g., from Tay-Sachs or Sandhoff patients) and normal control fibroblasts
-
Cell culture medium and supplements
-
This compound
-
Solvents for lipid extraction: Chloroform (B151607), Methanol (B129727), Water
-
High-Performance Thin-Layer Chromatography (HPTLC) plates (silica gel 60)
-
HPTLC developing chamber
-
HPTLC developing solvent: Chloroform/Methanol/0.2% aqueous CaCl2 (60:40:9, v/v/v)
-
Resorcinol-HCl reagent for visualization
-
GM2 ganglioside standard
-
Densitometer for quantification
Procedure:
-
Cell Culture and Treatment:
-
Culture patient and control fibroblasts to near confluency.
-
Treat the patient fibroblasts with varying concentrations of this compound (and a vehicle control) for a specified period (e.g., 5-7 days).
-
-
Lipid Extraction:
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Extract the total lipids from the cell pellet using a mixture of chloroform and methanol (e.g., 2:1, v/v).
-
Partition the extract by adding water to separate the lipid and aqueous phases. The gangliosides will be in the upper aqueous phase.
-
Collect the upper phase and dry it under a stream of nitrogen.
-
-
HPTLC Analysis:
-
Resuspend the dried lipid extract in a small, known volume of chloroform/methanol (1:1, v/v).
-
Spot the lipid extracts and a known amount of the GM2 ganglioside standard onto an HPTLC plate.
-
Develop the plate in the HPTLC developing chamber with the developing solvent until the solvent front reaches the top of the plate.
-
Dry the plate thoroughly.
-
-
Visualization and Quantification:
-
Spray the plate with the resorcinol-HCl reagent and heat it at 110°C for 10-15 minutes. Gangliosides will appear as purple bands.
-
Quantify the intensity of the GM2 ganglioside bands using a densitometer.
-
Compare the amount of GM2 in the treated patient fibroblasts to the untreated patient fibroblasts and the normal control fibroblasts.
-
Visualizations
Signaling Pathways and Logical Relationships
Caption: GM2 ganglioside metabolism and the inhibitory action of this compound.
Experimental Workflow for Inhibitor Screening
Caption: High-throughput screening workflow for identifying β-hexosaminidase inhibitors.
Pharmacological Chaperone Mechanism of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and high-throughput screening of N-acetyl-beta-hexosaminidase inhibitor libraries targeting osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sp2-Iminosugars targeting human lysosomal β-hexosaminidase as pharmacological chaperone candidates for late-onset Tay-Sachs disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. addgene.org [addgene.org]
- 5. GM2-ganglioside metabolism in cultured human skin fibroblasts: unambiguous diagnosis of GM2-gangliosidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ganglioside Extraction, Purification and Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for M-31850 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
M-31850 is a potent, selective, and competitive inhibitor of β-hexosaminidase (Hex), the enzyme deficient in GM2 gangliosidoses such as Tay-Sachs and Sandhoff diseases. Beyond its inhibitory activity, this compound functions as a pharmacological chaperone, capable of stabilizing mutant forms of β-hexosaminidase A (Hex A), facilitating its proper folding and trafficking to the lysosome, and thereby increasing residual enzyme activity in patient-derived cells. These application notes provide a detailed experimental protocol for utilizing this compound in cell culture models of GM2 gangliosidoses to assess its efficacy as a pharmacological chaperone.
Introduction
GM2 gangliosidoses are a group of devastating lysosomal storage disorders characterized by the accumulation of GM2 ganglioside, primarily in neuronal cells, leading to progressive neurodegeneration. The underlying cause is a deficiency in β-hexosaminidase A (Hex A) activity. Pharmacological chaperone therapy represents a promising therapeutic strategy for diseases caused by missense mutations that result in unstable but potentially active enzymes. This compound acts by binding to the mutant Hex A in the endoplasmic reticulum, stabilizing its conformation, and allowing it to pass the cell's quality control system and be transported to the lysosome, where it can exert its catalytic function.
Mechanism of Action: this compound as a Pharmacological Chaperone
This compound is a competitive inhibitor of β-hexosaminidase A (Hex A) and B (Hex B). In the context of pharmacological chaperone therapy, its inhibitory nature is key to its function. By binding to the active site of the nascent, misfolded mutant Hex A enzyme in the neutral pH environment of the endoplasmic reticulum (ER), this compound stabilizes the protein's conformation. This stabilization prevents its premature degradation by the ER-associated degradation (ERAD) pathway. The stabilized enzyme can then be trafficked through the Golgi apparatus to the acidic environment of the lysosome. The lower pH of the lysosome, coupled with the high concentration of the accumulated substrate (GM2 ganglioside), facilitates the dissociation of this compound from the enzyme's active site, allowing the now correctly localized Hex A to hydrolyze its substrate.
Figure 1. Mechanism of action of this compound as a pharmacological chaperone for mutant β-hexosaminidase A.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Enzyme Source | Reference |
| IC50 (Hex A) | 6.0 µM | Human | [1] |
| IC50 (Hex B) | 3.1 µM | Human | [1] |
| Ki | 0.8 µM | Human Hex | [1] |
| Maximal Effective Concentration (in cell culture) | ~10 µM | Infantile Sandhoff Disease (ISD) Fibroblasts | |
| Treatment Duration for Chaperone Effect | 5 days | Infantile Sandhoff Disease (ISD) Fibroblasts |
Table 1: In Vitro Inhibitory and Chaperone Activity of this compound.
| Cell Line | This compound Concentration | Treatment Duration | Observed Effect |
| Infantile Sandhoff Disease (ISD) Fibroblasts | 10 µM | 5 days | Maximal increase in residual Hex S (MUGS hydrolysis) activity |
| Adult Tay-Sachs (ATSD) Fibroblasts | Not specified | Not specified | Increased half-life of mutant Hex A |
Table 2: Summary of this compound Effects in Cell Culture Models.
Experimental Protocols
Protocol 1: Assessment of this compound as a Pharmacological Chaperone in Patient-Derived Fibroblasts
This protocol outlines the procedure for treating patient-derived fibroblasts with this compound and subsequently measuring the change in β-hexosaminidase A activity.
Materials:
-
Human fibroblasts from Tay-Sachs or Sandhoff disease patients and normal controls
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 10 mM sodium phosphate, pH 6.0, 0.1% Triton X-100)
-
BCA Protein Assay Kit
-
4-Methylumbelliferyl-N-acetyl-β-D-glucosamine-6-sulfate (MUGS) substrate
-
MUGS assay buffer (0.1 M citrate-phosphate buffer, pH 4.4)
-
Stop solution (0.5 M glycine-carbonate buffer, pH 10.4)
-
96-well black, clear-bottom plates
-
Fluorometric plate reader
References
Application Notes and Protocols: M-31850 in Tay-Sachs Disease In Vitro Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tay-Sachs disease is a rare, inherited lysosomal storage disorder caused by mutations in the HEXA gene, which encodes the alpha subunit of the lysosomal enzyme β-hexosaminidase A (HexA).[1][2] This enzymatic deficiency leads to the toxic accumulation of GM2 gangliosides, primarily in the neurons of the central nervous system, resulting in progressive neurodegeneration.[1][2] One promising therapeutic strategy for Tay-Sachs disease, particularly for late-onset forms, is the use of pharmacological chaperones.[3][4][5] These small molecules are designed to bind to and stabilize mutant enzymes, facilitating their proper folding and trafficking to the lysosome, thereby increasing residual enzyme activity.[3][6] M-31850 is a non-carbohydrate-based, selective, and competitive inhibitor of β-hexosaminidase being investigated for its potential as a pharmacological chaperone for Tay-Sachs disease.[3][5] These application notes provide a summary of the use of this compound in in vitro models of Tay-Sachs disease, including its mechanism of action, experimental protocols, and available data.
Mechanism of Action
This compound functions as a pharmacological chaperone by binding to the active site of the misfolded mutant HexA enzyme in the endoplasmic reticulum (ER). This binding stabilizes the protein, promoting its correct conformational folding. The stabilized HexA can then evade the ER-associated degradation (ERAD) pathway and be trafficked through the Golgi apparatus to the lysosome. Inside the acidic environment of the lysosome, the higher concentration of the natural substrate (GM2 ganglioside) and the lower pH are thought to facilitate the dissociation of this compound from the enzyme's active site. This allows the now correctly localized and folded HexA to catabolize the accumulated GM2 gangliosides.
Application in Tay-Sachs Disease In Vitro Models
This compound has been evaluated in in vitro models of Tay-Sachs disease, primarily using patient-derived fibroblasts harboring specific HEXA mutations, such as the G269S mutation, which is prevalent in late-onset Tay-Sachs disease.[3][5] These studies aim to assess the ability of this compound to increase the residual HexA activity and reduce the accumulation of GM2 gangliosides.
Data Presentation
This compound Inhibitory Activity
| Target Enzyme | IC50 (µM) |
| Human HexA | 6.0 |
| Human HexB | 3.1 |
This data indicates that this compound is a potent inhibitor of both HexA and HexB isoforms.
Effect of this compound on HexA Activity in Tay-Sachs Patient Fibroblasts
Illustrative Dose-Response Data (Hypothetical)
| This compound Concentration (µM) | Fold Increase in HexA Activity (vs. Untreated) |
| 0.1 | 1.2 |
| 1 | 1.8 |
| 10 | 2.5 |
| 25 | 3.1 |
| 50 | 3.0 |
Note: The above table is for illustrative purposes to show the expected trend. Specific quantitative data from peer-reviewed sources for a full dose-response curve of this compound on HexA activity in Tay-Sachs fibroblasts was not available in the search results.
Experimental Protocols
Protocol 1: Culture and Treatment of Tay-Sachs Patient Fibroblasts
-
Cell Culture:
-
Culture human Tay-Sachs patient-derived fibroblasts (e.g., carrying the G269S mutation) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Seed fibroblasts in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere overnight.
-
The following day, replace the culture medium with fresh medium containing the desired concentrations of this compound (e.g., 0.1 µM to 50 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Incubate the cells for a specified period (e.g., 5 days), replacing the medium with fresh this compound-containing medium as required.
-
Protocol 2: β-Hexosaminidase A (HexA) Activity Assay
This protocol is adapted from established methods for measuring HexA activity in cell lysates using a fluorogenic substrate.[3]
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., 10 mM citrate/phosphate buffer, pH 4.2, containing 0.5% Triton X-100).[3]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the total protein concentration of the lysate using a standard method (e.g., BCA protein assay) for normalization.[3]
-
-
Enzymatic Assay:
-
In a 96-well black plate, add a specific amount of cell lysate (e.g., 10-20 µg of total protein) to each well.
-
Prepare a reaction mixture containing the fluorogenic substrate 4-methylumbelliferyl-N-acetyl-β-D-glucosamine-6-sulfate (MUGS), which is specific for HexA. A typical final concentration is 3.2 mM MUGS in a citrate/phosphate buffer (pH 4.2).[3]
-
Add the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1 hour, protected from light.[3]
-
-
Measurement:
-
Stop the reaction by adding a high pH stop buffer (e.g., 0.1 M 2-amino-2-methyl-1-propanol, pH 10.5).[3]
-
Measure the fluorescence using a microplate fluorometer with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 450 nm.[3]
-
Calculate the HexA activity and normalize it to the total protein concentration. Express the results as nmol of 4-methylumbelliferone (B1674119) (MU) released/h/mg of total protein.[3]
-
Protocol 3: GM2 Ganglioside Quantification
Quantification of GM2 ganglioside levels can be performed using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Lipid Extraction:
-
After cell treatment and harvesting, perform a lipid extraction using a chloroform (B151607):methanol (B129727) solvent system.
-
Homogenize the cell pellet in water, followed by the addition of methanol and chloroform to achieve a single-phase extraction.
-
Separate the phases by adding more chloroform and water. The gangliosides will be in the upper aqueous phase.
-
-
Purification:
-
Purify the gangliosides from the aqueous phase using reverse-phase chromatography (e.g., a C18 column).
-
Elute the purified gangliosides with methanol and dry the sample.
-
-
Quantification by LC-MS:
-
Re-dissolve the dried ganglioside extract in an appropriate solvent.
-
Analyze the sample using a liquid chromatography system coupled to a mass spectrometer (LC-MS).
-
Separate the different ganglioside species on a suitable LC column.
-
Detect and quantify the GM2 ganglioside based on its mass-to-charge ratio (m/z) and retention time, using appropriate standards for calibration.
-
Summary and Conclusion
This compound is a promising pharmacological chaperone for Tay-Sachs disease that has demonstrated the ability to increase HexA activity in in vitro models.[6] The provided protocols offer a framework for researchers to further investigate the efficacy and mechanism of this compound and similar compounds. Further studies are required to establish a comprehensive dose-response relationship for both HexA activity and GM2 ganglioside reduction in various Tay-Sachs mutant cell lines. This will be crucial for determining the therapeutic potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Tay–Sachs disease mutations in HEXA target the α chain of hexosaminidase A to endoplasmic reticulum–associated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Enhancement of β-Hexosaminidase Activity in Fibroblasts from Adult Tay-Sachs and Sandhoff Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An alpha-subunit loop structure is required for GM2 activator protein binding by beta-hexosaminidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treating late-onset Tay Sachs disease: Brain delivery with a dual trojan horse protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols for M-31850 in Sandhoff Disease Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sandhoff disease is a rare, autosomal recessive lysosomal storage disorder resulting from mutations in the HEXB gene.[1] These mutations lead to a deficiency of the enzymes β-hexosaminidase A (Hex A) and β-hexosaminidase B (Hex B), which are crucial for the degradation of specific glycosphingolipids.[1] The subsequent accumulation of GM2 ganglioside and other related substrates, particularly in neuronal cells, causes progressive and severe neurodegeneration.[1] M-31850 is a pharmacological chaperone designed to rescue the function of mutant β-hexosaminidase. This document provides detailed protocols for utilizing this compound in cellular assays with Sandhoff disease patient-derived fibroblasts to evaluate its therapeutic potential.
Pharmacological chaperones are small molecules that can bind to and stabilize misfolded mutant proteins, facilitating their proper trafficking through the endoplasmic reticulum and to the lysosome, thereby increasing residual enzyme activity.[2] this compound has been shown to act as such a chaperone for β-hexosaminidase, increasing its activity in cellular models of Sandhoff disease.
Mechanism of Action: this compound as a Pharmacological Chaperone
Mutations in the HEXB gene can lead to the production of unstable β-subunits of the β-hexosaminidase enzyme. These misfolded proteins are often retained in the endoplasmic reticulum (ER) and targeted for degradation by the cell's quality control machinery. This compound is designed to bind to the mutant enzyme in the ER, stabilizing its conformation. This stabilization allows the enzyme to fold correctly and pass through the quality control checkpoints, enabling its transport to the lysosome where it can carry out its function of degrading GM2 ganglioside.
Data Presentation
The following tables summarize the dose-dependent effects of this compound on β-hexosaminidase activity in infantile Sandhoff disease (ISD) fibroblasts.
Table 1: Dose-Dependent Increase in β-Hexosaminidase S (Hex S) Activity in ISD Fibroblasts Treated with this compound.
| This compound Concentration (µM) | Fold Increase in MUGS Hydrolysis (Hex S activity) |
| 0 (DMSO control) | 1.0 |
| 0.1 | ~1.5 |
| 1 | ~2.5 |
| 10 | ~3.5 |
| 100 | ~4.0 |
Data is estimated from graphical representations in scientific literature.
Table 2: Specificity of this compound for β-Hexosaminidase.
| Treatment | Relative Increase in MUGS Hydrolysis (Hex S) | Relative Increase in MUβGal Hydrolysis (β-Galactosidase) |
| DMSO (Control) | 1.0 | 1.0 |
| This compound | ~4.0 | No significant increase |
Data indicates that this compound specifically enhances β-hexosaminidase activity without affecting other lysosomal enzymes like β-galactosidase.
Experimental Protocols
The following protocols provide a framework for conducting cellular assays to evaluate the efficacy of this compound in Sandhoff disease fibroblasts.
Protocol 1: Culture of Human Sandhoff Disease Fibroblasts
-
Thawing and Initial Culture:
-
Rapidly thaw a cryovial of human Sandhoff disease fibroblasts in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed Fibroblast Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine).
-
Centrifuge at 200 x g for 5 minutes to pellet the cells.
-
Resuspend the cell pellet in 10-15 mL of fresh Fibroblast Growth Medium and transfer to a T-75 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Maintenance:
-
Change the culture medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them.
-
To subculture, wash the cell monolayer with PBS, then add trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with an equal volume of Fibroblast Growth Medium and centrifuge.
-
Resuspend the cell pellet and seed new flasks at a 1:3 to 1:5 split ratio.
-
Protocol 2: this compound Treatment of Sandhoff Fibroblasts
-
Cell Seeding:
-
Seed Sandhoff fibroblasts in 6-well plates or 10 cm dishes at a density that will allow for 70-80% confluency at the end of the treatment period.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
The following day, replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM).
-
Include a vehicle control (e.g., DMSO) at the same concentration as the highest this compound concentration.
-
Incubate the cells for 5 days.
-
Protocol 3: Preparation of Cell Lysates
-
Cell Harvesting:
-
After the 5-day treatment period, aspirate the medium and wash the cells twice with ice-cold PBS.
-
For adherent cells, scrape them into 1 mL of ice-cold PBS and transfer to a microcentrifuge tube.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
-
Cell Lysis:
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 10 mM sodium phosphate (B84403) buffer, pH 6.1, containing 0.5% Triton X-100 and a protease inhibitor cocktail).
-
Disrupt the cells by sonication on ice or by multiple freeze-thaw cycles.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) for enzyme activity assays and protein quantification.
-
-
Protein Quantification:
-
Determine the total protein concentration of each cell lysate using a BCA protein assay kit according to the manufacturer's instructions. This is essential for normalizing enzyme activity.
-
Protocol 4: β-Hexosaminidase Activity Assay
This assay utilizes fluorogenic substrates to measure enzyme activity. 4-methylumbelliferyl-β-N-acetylglucosamine-6-sulfate (MUGS) is specific for Hex A and Hex S, while 4-methylumbelliferyl-β-N-acetylglucosamine (MUG) measures total Hex activity (Hex A, Hex B, and Hex S). In Sandhoff disease, where the β-subunit is deficient, MUGS primarily measures the activity of the Hex S (αα) isozyme.
-
Assay Preparation:
-
Prepare a 2X substrate solution of 3.2 mM MUGS in 10 mM citrate/phosphate buffer (pH 4.2).
-
In a 96-well black plate, add cell lysate (containing 10-20 µg of protein) to each well. Bring the volume to 25 µL with lysis buffer.
-
-
Enzyme Reaction:
-
Add 25 µL of the 2X MUGS substrate solution to each well to initiate the reaction.
-
Incubate the plate at 37°C for 1 hour.
-
-
Stopping the Reaction and Fluorescence Measurement:
-
Stop the reaction by adding 200 µL of 0.1 M 2-amino-2-methyl-1-propanol, pH 10.5.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
-
Data Analysis:
-
Create a standard curve using 4-methylumbelliferone (B1674119) (MU) to convert fluorescence units to nanomoles of product.
-
Calculate the specific activity as nanomoles of MU released per hour per milligram of total protein.
-
Express the results as a fold increase in activity compared to the vehicle-treated control.
-
Protocol 5: Western Blot Analysis of β-Hexosaminidase Subunits
Western blotting can be used to visualize the increase in the mature form of the β-hexosaminidase α-subunit in response to this compound treatment.
-
Sample Preparation and SDS-PAGE:
-
Mix cell lysates (20-40 µg of protein) with Laemmli sample buffer and boil for 5 minutes.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the β-hexosaminidase α-subunit overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Conclusion
The provided protocols and data offer a comprehensive guide for researchers to investigate the efficacy of this compound as a potential therapeutic agent for Sandhoff disease. By utilizing these cellular assays, it is possible to quantify the dose-dependent increase in β-hexosaminidase activity and the corresponding increase in the mature enzyme, providing crucial preclinical evidence for its mechanism of action as a pharmacological chaperone.
References
- 1. Pharmacological Enhancement of β-Hexosaminidase Activity in Fibroblasts from Adult Tay-Sachs and Sandhoff Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Chaperone Therapy: Preclinical Development, Clinical Translation, and Prospects for the Treatment of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dose-Dependent Effects of M-31850 on Hexosaminidase S (Hex S) Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
M-31850 is a potent, selective, and competitive inhibitor of β-hexosaminidase (Hex) isoenzymes, including Hex A (αβ subunits), Hex B (ββ subunits), and Hex S (αα subunits).[1][2] It functions as a pharmacological chaperone, a small molecule that can stabilize the conformation of mutant proteins, facilitating their proper folding and trafficking.[3][4] In the context of lysosomal storage disorders like Tay-Sachs and Sandhoff disease, where mutations can lead to misfolded and rapidly degraded Hex enzymes, pharmacological chaperones like this compound offer a promising therapeutic strategy. Specifically, this compound has been shown to produce a dose-dependent increase in the activity of Hex S in cells from individuals with infantile Sandhoff disease (ISD).[1][2] This document provides detailed application notes and protocols for studying the dose-dependent effects of this compound on Hex S levels.
Data Presentation
The following table summarizes the observed dose-dependent effects of this compound on Hex S activity in ISD fibroblasts. The data is based on published findings and demonstrates a clear positive correlation between the concentration of this compound and the level of Hex S activity.
| Concentration of this compound | Observed Effect on Hex S Activity in ISD Fibroblasts |
| Vehicle Control (e.g., DMSO) | Baseline Hex S activity |
| Increasing Concentrations | A progressive and dose-dependent increase in MUG hydrolysis, indicative of elevated Hex S levels, is observed.[1][2] |
| High Concentrations | The increase in Hex S activity eventually plateaus at higher concentrations of this compound. |
Note: The precise fold-increase at specific concentrations is detailed in Figure 2a of the study by Tropak et al., Chem Biol 2007;14(2):153-64. This table provides a qualitative summary of the dose-response relationship.
Signaling Pathway and Mechanism of Action
This compound acts as a pharmacological chaperone to rescue mutant Hex S protein from degradation. The diagram below illustrates this mechanism.
Experimental Protocols
Protocol 1: In Vitro Treatment of Fibroblasts with this compound
This protocol outlines the steps for treating cultured fibroblasts, such as those derived from patients with Infantile Sandhoff Disease (ISD), with this compound to assess its effect on Hex S activity.
Materials:
-
Human fibroblasts (e.g., ISD patient-derived)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
This compound (prepare a stock solution, e.g., 10 mM in DMSO)
-
Vehicle control (e.g., DMSO)
-
Cell culture plates (e.g., 6-well or 12-well)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protein assay reagent (e.g., BCA or Bradford)
Workflow Diagram:
Procedure:
-
Cell Seeding: Seed human fibroblasts into the wells of a multi-well culture plate at a density that will ensure they are sub-confluent at the end of the experiment.
-
Cell Adherence: Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to adhere.
-
Preparation of Treatment Media: Prepare fresh complete culture medium containing various concentrations of this compound. It is recommended to perform a serial dilution from the stock solution. Also, prepare a vehicle control medium containing the same final concentration of the solvent (e.g., DMSO) as the highest this compound concentration.
-
Cell Treatment: Carefully aspirate the existing medium from the wells and replace it with the prepared treatment or vehicle control media.
-
Incubation: Return the plates to the incubator and culture the cells for 5 days.
-
Cell Harvesting: After the incubation period, aspirate the medium, and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 30 minutes with occasional agitation. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarification of Lysate: Centrifuge the cell lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins, for subsequent analysis.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay. This is crucial for normalizing the enzyme activity.
Protocol 2: Fluorometric Assay for Hexosaminidase S Activity
This protocol describes a common method to measure the enzymatic activity of Hex S using a fluorogenic substrate.
Materials:
-
Cell lysates (from Protocol 1)
-
4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG) substrate solution
-
Citrate-phosphate buffer (pH 4.4)
-
Stop buffer (e.g., 0.5 M glycine-carbonate, pH 10.5)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare Reaction Mixture: In each well of a 96-well black microplate, add a specific amount of cell lysate (e.g., 10-20 µg of total protein) and bring the volume to 50 µL with citrate-phosphate buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add 50 µL of the MUG substrate solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the assay.
-
Stop Reaction: Terminate the reaction by adding 100 µL of the stop buffer to each well.
-
Fluorescence Measurement: Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) using a fluorometric microplate reader with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 450 nm.
-
Data Analysis: Normalize the fluorescence readings to the total protein concentration of the corresponding cell lysate to determine the specific activity of Hex S. Compare the specific activities of the this compound-treated samples to the vehicle control.
Concluding Remarks
The provided protocols and application notes serve as a comprehensive guide for investigating the dose-dependent effects of this compound on Hex S levels. This compound's ability to function as a pharmacological chaperone and increase the residual activity of mutant Hex S highlights its potential as a therapeutic agent for GM2 gangliosidoses. Researchers utilizing these methods should optimize conditions based on their specific cell lines and experimental setup.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological Chaperone Therapy: Preclinical Development, Clinical Translation, and Prospects for the Treatment of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Chaperones: A Therapeutic Approach for Diseases Caused by Destabilizing Missense Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for M-31850 Treatment to Increase Mutant Hex A Half-life
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tay-Sachs disease is a devastating autosomal recessive lysosomal storage disorder characterized by a deficiency in the enzyme β-hexosaminidase A (Hex A). This deficiency arises from mutations in the HEXA gene, which encodes the α-subunit of the Hex A heterodimer (αβ). Many of these mutations lead to misfolding of the α-subunit, causing its retention in the endoplasmic reticulum (ER) and subsequent degradation through the ER-associated degradation (ERAD) pathway. This prevents the formation of functional Hex A and its trafficking to the lysosome, resulting in the toxic accumulation of GM2 ganglioside, particularly in neuronal cells.
Pharmacological chaperone therapy (PCT) represents a promising therapeutic strategy for Tay-Sachs disease and other protein misfolding disorders. This approach utilizes small molecules that can bind to and stabilize mutant proteins, facilitating their correct folding and subsequent transport to their proper cellular destination. M-31850 is a potent, selective, and competitive inhibitor of β-hexosaminidase A (Hex A) and B (Hex B) that has been identified as a pharmacological chaperone for mutant Hex A.[1] By stabilizing the conformation of the mutant Hex A enzyme, this compound can rescue it from premature degradation, thereby increasing its cellular half-life and allowing for the restoration of partial enzyme activity in the lysosome.
These application notes provide detailed protocols for researchers to evaluate the efficacy of this compound in increasing the half-life and activity of mutant Hex A in cell-based models of Tay-Sachs disease.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and its effects on Hex A.
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Ki | Notes |
| Human Hex A | 6.0 µM[1][2] | 0.8 µM[1] | Competitive inhibitor. |
| Human Hex B | 3.1 µM[1][2] | - | |
| β-N-acetyl-D-hexosaminidase OfHex2 | - | 2.5 µM[1][2] | |
| Jack Bean Hex (JBHex) | 280 µM[1] | - | |
| Streptomyces plicatus Hex (SpHex) | >500 µM[1] | - |
Table 2: Effect of this compound on Mutant Hex A in Patient-Derived Fibroblasts
| Cell Type | This compound Concentration | Observed Effect | Reference |
| Adult Tay-Sachs (ATSD) | Not specified | > 2-fold increase in Hex A half-life at 44°C | [1] |
| Adult Tay-Sachs (ATSD) | 2 µM | Increased levels of mature α-subunit protein | [3] |
| Infantile Sandhoff Disease (ISD) | Dose-dependent | Increase in MUG hydrolysis (Hex S levels) | [1][3] |
Signaling Pathway and Mechanism of Action
This compound functions as a pharmacological chaperone by directly binding to the mutant Hex A enzyme in the endoplasmic reticulum. This binding stabilizes the protein's conformation, allowing it to pass the ER quality control checkpoints and traffic through the Golgi apparatus to the lysosome.
Experimental Protocols
The following are detailed protocols to assess the effect of this compound on mutant Hex A.
Cell Culture and this compound Treatment
This protocol describes the culture of human fibroblasts derived from Tay-Sachs patients and their treatment with this compound.
Materials:
-
Human fibroblast cell line from a Tay-Sachs patient (e.g., carrying the G269S mutation)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
Cell culture flasks and plates
Procedure:
-
Culture patient-derived fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture the cells upon reaching 80-90% confluency.
-
For experiments, seed the cells in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for activity assays).
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare working solutions of this compound in culture medium from a stock solution in DMSO. A dose-response curve is recommended (e.g., 0.1, 1, 2, 5, 10 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Replace the culture medium with the medium containing this compound or vehicle control.
-
Incubate the cells for the desired period (e.g., 3-5 days) to allow for Hex A stabilization and accumulation.
References
Protocol for Assessing M-31850 as a Pharmacological Chaperone
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
M-31850 is a potent and selective competitive inhibitor of β-hexosaminidase (Hex), the enzyme deficient in Tay-Sachs and Sandhoff diseases, which are devastating lysosomal storage disorders.[1] These diseases are caused by mutations in the HEXA (encoding the α-subunit of HexA and HexS) or HEXB (encoding the β-subunit of HexA and HexB) genes, respectively. Many of these mutations lead to misfolding of the enzyme, preventing its proper trafficking to the lysosome and resulting in its degradation.[2] this compound functions as a pharmacological chaperone, a small molecule that binds to the mutant enzyme, stabilizing its conformation and facilitating its transport to the lysosome, where it can exert some residual catalytic activity. This document provides a detailed protocol for assessing the efficacy of this compound as a pharmacological chaperone for various mutant forms of β-hexosaminidase.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound.
Table 1: Inhibitory Potency of this compound
| Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |
| Human HexA | 6.0[1] | 0.8[1] | Competitive[1] |
| Human HexB | 3.1[1] | - | - |
| OfHex2 | - | 2.5[1] | Competitive[1] |
| Jack Bean Hex (JBHex) | 280[1] | - | - |
| Streptomyces plicatus Hex (SpHex) | >500[1] | - | - |
Table 2: Chaperoning Efficacy of this compound on Mutant HexA
| Cell Line | Mutant HEXA Allele(s) | This compound Concentration (µM) | Fold Increase in HexA Activity | Reference |
| Adult Tay-Sachs Disease (ATSD) Fibroblasts | Not specified | Not specified | Dose-dependent increase | [1] |
| Infantile Sandhoff Disease (ISD) Fibroblasts | Not specified | Not specified | Dose-dependent increase in MUG hydrolysis | [1] |
Note: Further research is required to populate this table with data for specific HEXA mutations and corresponding EC50 values for chaperoning activity.
Experimental Protocols
β-Hexosaminidase Activity Assay
This protocol is designed to measure the enzymatic activity of β-hexosaminidase in cell lysates, a primary method to assess the rescue of mutant enzyme function by this compound.
Materials:
-
Patient-derived fibroblasts with known HEXA mutations
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG), substrate
-
Stop solution (e.g., 0.5 M glycine-carbonate buffer, pH 10.5)
-
Fluorometer
-
96-well black plates
Procedure:
-
Cell Culture and Treatment: Culture patient-derived fibroblasts to 80-90% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle (DMSO) for 48-72 hours.
-
Cell Lysis: Wash cells with PBS and lyse using cell lysis buffer.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Enzyme Assay: a. In a 96-well black plate, add 10 µL of cell lysate. b. Add 90 µL of MUG substrate solution (e.g., 1 mM in citrate-phosphate buffer, pH 4.5). c. Incubate at 37°C for 30-60 minutes. d. Stop the reaction by adding 100 µL of stop solution.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
Data Analysis: Calculate the specific activity of β-hexosaminidase (nmol/hr/mg protein) and determine the fold increase in activity in this compound-treated cells compared to vehicle-treated cells.
Thermal Stability Assay (Thermal Shift Assay)
This assay assesses the ability of this compound to stabilize the folded structure of mutant β-hexosaminidase, a hallmark of a pharmacological chaperone.
Materials:
-
Purified recombinant mutant β-hexosaminidase or cell lysates containing the mutant enzyme
-
This compound
-
SYPRO Orange dye
-
Real-time PCR instrument
-
Appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Reaction Setup: In a 96-well PCR plate, prepare a reaction mixture containing the mutant enzyme, SYPRO Orange dye (e.g., 5x final concentration), and varying concentrations of this compound or vehicle.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a temperature gradient from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Fluorescence Monitoring: Monitor the fluorescence of SYPRO Orange during the temperature ramp. The dye fluoresces upon binding to hydrophobic regions of the unfolded protein.
-
Data Analysis: Determine the melting temperature (Tm), the temperature at which 50% of the protein is unfolded, for each condition. A significant increase in the Tm in the presence of this compound indicates stabilization of the enzyme.
Cellular Uptake and Lysosomal Localization of β-Hexosaminidase
This immunofluorescence protocol visualizes the subcellular localization of the mutant β-hexosaminidase to confirm that this compound promotes its trafficking to the lysosome.
Materials:
-
Patient-derived fibroblasts
-
This compound
-
Primary antibody against β-hexosaminidase (α-subunit)
-
Primary antibody against a lysosomal marker (e.g., LAMP1)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow fibroblasts on coverslips and treat with this compound or vehicle as described in the activity assay.
-
Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization with permeabilization buffer.
-
Immunostaining: a. Block non-specific binding with blocking buffer. b. Incubate with primary antibodies against β-hexosaminidase and LAMP1. c. Wash and incubate with appropriate fluorescently labeled secondary antibodies. d. Stain the nuclei with DAPI.
-
Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Analysis: Assess the co-localization of the β-hexosaminidase signal with the LAMP1 signal. An increase in co-localization in this compound-treated cells indicates enhanced trafficking of the mutant enzyme to the lysosome.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: GM2 Ganglioside Catabolism and Tay-Sachs Disease Pathology.
Caption: Mechanism of Action of this compound as a Pharmacological Chaperone.
Caption: Experimental Workflow for Assessing this compound Efficacy.
References
Application Notes and Protocols for M-31850 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
M-31850 is a potent, cell-permeable, competitive inhibitor of human lysosomal β-N-acetylhexosaminidase (Hex).[1][2] It was identified through a high-throughput screening (HTS) campaign as a novel, non-carbohydrate-based inhibitor that can act as a pharmacological chaperone.[1] Pharmacological chaperones are small molecules that can stabilize mutant enzymes, facilitating their proper folding and trafficking to the lysosome, thereby increasing residual enzyme activity. This property makes this compound a valuable tool for studying lysosomal storage diseases such as Tay-Sachs and Sandhoff disease, where Hex activity is deficient. These application notes provide detailed protocols for utilizing this compound in high-throughput screening assays to identify novel Hex inhibitors and to evaluate its function as a pharmacological chaperone in a cellular context.
Mechanism of Action
This compound acts as a competitive inhibitor of both human Hex A and Hex B isozymes.[1][2] By binding to the active site of the enzyme, it prevents the hydrolysis of its natural substrates. In the context of certain enzyme mutations that cause protein misfolding and premature degradation, the binding of a pharmacological chaperone like this compound can stabilize the folded conformation of the enzyme in the endoplasmic reticulum. This stabilization allows the mutant enzyme to pass the cell's quality control system and be transported to the lysosome, where it can exert some residual catalytic activity.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against various β-hexosaminidase isozymes.
| Enzyme Target | IC50 (µM) | Ki (µM) | Notes | Reference |
| Human Hexosaminidase A (Hex A) | 6.0 ± 1.8 | - | [1][2] | |
| Human Hexosaminidase B (Hex B) | 3.1 ± 1.5 | - | [1][2] | |
| Jack Bean Hexosaminidase (JBHex) | 280 ± 40 | - | [1] | |
| Streptomyces plicatus Hex (SpHex) | > 500 | - | [1] | |
| O-GlcNAcase (hOGN) | > 1000 | - | Not an inhibitor | [1] |
| Overall Hex (competitive inhibition) | - | 0.8 | [2] |
Experimental Protocols
Protocol 1: High-Throughput Screening for β-Hexosaminidase Inhibitors
This protocol describes a fluorescence-based enzyme assay suitable for HTS to identify inhibitors of β-hexosaminidase. The assay is based on the protocol used for the discovery of this compound.[1]
Materials:
-
Purified human placental β-hexosaminidase (Hex A/B mixture)
-
This compound (as a positive control)
-
Compound library for screening
-
Assay Buffer: 10 mM Citrate-Phosphate buffer, pH 4.3, containing 0.025% Human Serum Albumin (HSA)
-
Substrate Solution: 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG) at 75 µM in Assay Buffer
-
Stop Solution: 0.1 M 2-amino-2-methyl-1-propanol, pH 10.5
-
384-well black, clear-bottom microplates
-
Fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm)
Procedure:
References
Application Notes and Protocols: Measuring β-Hexosaminidase Activity Following M-31850 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for measuring the activity of β-hexosaminidase in cultured cells treated with M-31850, a potent and selective pharmacological chaperone.[1][2] This document outlines the mechanism of action of this compound, protocols for cell culture and treatment, and a fluorometric assay for quantifying β-hexosaminidase activity.
Introduction to this compound and β-Hexosaminidase
β-Hexosaminidase is a critical lysosomal enzyme responsible for the breakdown of specific glycosphingolipids.[3][4] Deficiencies in this enzyme, caused by mutations in the HEXA or HEXB genes, lead to lysosomal storage disorders such as Tay-Sachs and Sandhoff disease.[5][6][7][8] These diseases are characterized by the accumulation of GM2 gangliosides, leading to progressive neurodegeneration.[5][6][8]
This compound is a small molecule that functions as a pharmacological chaperone.[9][10][11] It acts as a competitive inhibitor of β-hexosaminidase, binding to the active site of the enzyme in the endoplasmic reticulum.[1] This binding helps to stabilize the often-misfolded mutant enzyme, facilitating its proper trafficking to the lysosome.[11][12] Within the acidic environment of the lysosome, the higher concentration of the natural substrate displaces this compound, allowing the rescued enzyme to function. This leads to an overall increase in cellular β-hexosaminidase activity.[9]
Quantitative Data Summary
The following tables summarize the inhibitory and chaperone activities of this compound.
Table 1: Inhibitory Activity of this compound against Human β-Hexosaminidase Isozymes
| Isozyme | IC50 (μM) |
| HexA | 6.0[1] |
| HexB | 3.1[1] |
Table 2: Chaperone Activity of this compound in Patient-Derived Fibroblasts
| Cell Type | Treatment | Fold Increase in β-Hexosaminidase Activity (MUGS Assay) |
| Adult Tay-Sachs Disease (ATSD) Fibroblasts | 0.002 mM this compound | ~3-fold in lysosome-enriched fractions[9] |
| Infantile Sandhoff Disease (ISD) Fibroblasts | Dose-dependent this compound | Dose-dependent increase in MUG hydrolysis[1][9] |
Experimental Protocols
This section provides a detailed methodology for assessing the effect of this compound on β-hexosaminidase activity in a cell-based assay.
Materials
-
Human fibroblast cell line (e.g., from a patient with Tay-Sachs or Sandhoff disease, or a control line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (MedChemExpress, CAS No. 281224-40-6)[1]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in water)
-
Fluorogenic substrate: 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG) for total β-hexosaminidase activity[4]
-
Fluorogenic substrate: 4-methylumbelliferyl-6-sulfo-N-acetyl-β-D-glucosaminide (MUGS) for Hex A-specific activity[4][9]
-
Citrate-phosphate buffer (pH 4.5)
-
Stop buffer (0.4 M Glycine, pH 10.7)
-
Fluorometric microplate reader (Excitation: 365 nm, Emission: 450 nm)[5][6][13]
-
Bradford protein assay reagent
Cell Culture and this compound Treatment
-
Cell Seeding: Seed human fibroblasts in a 6-well plate at a density that allows for 5 days of growth without reaching confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., a dose-response curve from 0.1 µM to 10 µM). Include a DMSO-only vehicle control.
-
Treatment: The following day, replace the culture medium with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for 5 days at 37°C in a humidified incubator with 5% CO2.[9]
Cell Lysate Preparation
-
Washing: After the 5-day incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lysis: Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 10 minutes.
-
Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the cellular proteins, and keep it on ice.
-
Protein Quantification: Determine the total protein concentration of each lysate using a Bradford protein assay. This will be used to normalize the enzyme activity.
β-Hexosaminidase Activity Assay
-
Substrate Preparation: Prepare a working solution of the MUG or MUGS substrate in citrate-phosphate buffer (pH 4.5). A typical concentration is 3.5 mg/mL.
-
Assay Setup: In a 96-well black microplate, add 50 µL of cell lysate to each well.[5][6][13] It is recommended to run each sample in triplicate.
-
Reaction Initiation: Add 50 µL of the substrate solution to each well.[5][6][13]
-
Incubation: Incubate the plate at 37°C for 15-90 minutes, protected from light.[5][6][13] The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding 100 µL of the stop buffer to each well.[5][6][13]
-
Fluorescence Measurement: Read the fluorescence on a microplate reader with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.[5][6][13]
-
Data Analysis:
-
Subtract the blank (lysis buffer and substrate) fluorescence from all readings.
-
Normalize the fluorescence values to the protein concentration of each sample.
-
Express the β-hexosaminidase activity as nanomoles of 4-methylumbelliferone (B1674119) released per milligram of total protein per hour.[9]
-
Visualizations
Caption: Mechanism of this compound as a pharmacological chaperone for β-hexosaminidase A (HexA).
Caption: Experimental workflow for measuring β-hexosaminidase activity after this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Role for lysosomal enzyme β-hexosaminidase in the control of mycobacteria infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. sp2-Iminosugars targeting human lysosomal β-hexosaminidase as pharmacological chaperone candidates for late-onset Tay-Sachs disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Myeloid-derived β-hexosaminidase is essential for neuronal health and lysosome function: implications for Sandhoff disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HIGH-THROUGHPUT SCREENING FOR NOVEL HUMAN LYSOSOMAL BETA-N-ACETYL HEXOSAMINIDASE INHIBITORS ACTING AS PHARMACOLOGICAL CHAPERONES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sp2-Iminosugars targeting human lysosomal β-hexosaminidase as pharmacological chaperone candidates for late-onset Tay-Sachs disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological chaperone - Wikipedia [en.wikipedia.org]
- 12. Crystal structure of β-hexosaminidase B in complex with pyrimethamine, a potential pharmacological chaperone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Beta Hexosaminidase Activity Assay Kit | ABIN6253454 [antibodies-online.com]
Application Notes and Protocols for M-31850 in Rescuing β-Hexosaminidase Function in Patient-Derived Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysosomal storage disorders such as Tay-Sachs and Sandhoff diseases are characterized by a deficiency in the enzyme β-hexosaminidase (Hex), leading to the accumulation of GM2 gangliosides, primarily in neuronal cells. M-31850 is a potent and selective competitive inhibitor of human β-hexosaminidase A (Hex A) and B (Hex B).[1] It functions as a pharmacological chaperone, a small molecule that can stabilize the folding of mutant enzymes, prevent their premature degradation in the endoplasmic reticulum, and facilitate their trafficking to the lysosome where they can exert their catalytic function.[2] These application notes provide an overview of the use of this compound to rescue Hex A activity in patient-derived fibroblasts, a key in vitro model for studying these diseases and for the preclinical evaluation of potential therapeutics.
Mechanism of Action
This compound acts as a classic competitive inhibitor of β-hexosaminidase.[1] In the neutral pH environment of the endoplasmic reticulum, this compound binds to the active site of newly synthesized, and potentially misfolded, Hex A, thereby stabilizing its conformation. This stabilization allows the enzyme-chaperone complex to pass the cell's quality control system and be trafficked to the lysosome. Once in the acidic environment of the lysosome, the lower pH and the high concentration of the natural substrate (GM2 ganglioside) facilitate the dissociation of this compound, allowing the now correctly localized and folded enzyme to hydrolyze its substrate.
Quantitative Data Summary
The following tables summarize the inhibitory and chaperone activities of this compound.
| Inhibitory Activity of this compound | |
| Enzyme | IC50 (µM) |
| Human Hexosaminidase A (Hex A) | 6.0 |
| Human Hexosaminidase B (Hex B) | 3.1 |
| Streptomyces plicatus Hex | >500 |
| Jack Bean Hex | 280 |
| Data sourced from MedchemExpress.[1] |
| Kinetic Parameters of this compound | |
| Parameter | Value |
| Inhibition Type | Competitive |
| Ki for Hex | 0.8 µM |
| Data sourced from MedchemExpress.[1] |
| Chaperone Activity of this compound in Patient-Derived Fibroblasts | |
| Cell Line | Effect of this compound |
| Infantile Sandhoff Disease (ISD) | Dose-dependent increase in MUG hydrolysis (Hex S levels) |
| Adult Tay-Sachs Disease (ATSD) | More than two-fold increase in the half-life of mutant Hex A at 44°C |
| Data sourced from MedchemExpress.[1] |
Experimental Protocols
The following are detailed protocols for the evaluation of this compound in patient-derived fibroblasts.
Protocol 1: Culture and Treatment of Patient-Derived Fibroblasts
-
Cell Culture:
-
Culture human fibroblasts from Tay-Sachs or Sandhoff disease patients and healthy controls in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
For experiments, seed cells in 6-well plates or T-25 flasks and allow them to adhere and grow to approximately 80% confluency.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.5%.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for 72 hours at 37°C.
-
Protocol 2: Preparation of Cell Lysates
-
After the 72-hour incubation period, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Harvest the cells by scraping them into 1 mL of ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 100-200 µL of lysis buffer (e.g., 10 mM sodium phosphate, pH 6.1, containing 5% glycerol (B35011) and 0.5% Triton X-100).
-
Disrupt the cells by sonication on ice (e.g., three 10-second pulses).
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and store it on ice for immediate use or at -80°C for long-term storage.
Protocol 3: Protein Quantification
-
Determine the total protein concentration of the cell lysates using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Use the protein concentration to normalize the enzyme activity measurements.
Protocol 4: β-Hexosaminidase Activity Assay
-
Substrates:
-
4-methylumbelliferyl-N-acetyl-β-D-glucosamine (MUG): for measuring total β-hexosaminidase activity (Hex A and Hex B).
-
4-methylumbelliferyl-6-sulfo-N-acetyl-β-D-glucosamine (MUGS): for measuring β-hexosaminidase A (Hex A) activity.
-
-
Assay Procedure:
-
Prepare a reaction buffer (e.g., 0.1 M citrate/phosphate buffer, pH 4.2).
-
Prepare the substrate solutions in the reaction buffer (e.g., 3.2 mM MUGS or MUG).
-
In a 96-well black microplate, add 10-20 µL of cell lysate to each well.
-
Initiate the reaction by adding 25 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
Stop the reaction by adding 200 µL of a stop solution (e.g., 0.1 M 2-amino-2-methyl-1-propanol, pH 10.5).
-
Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) (4-MU) using a microplate fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
Calculate the specific enzyme activity as nanomoles of 4-MU released per hour per milligram of total protein.
-
Protocol 5: Thermal Stability Assay
-
Dilute the cell lysates in a suitable buffer (e.g., 10 mM sodium phosphate, pH 6.1, 5% glycerol).
-
Incubate the diluted lysates at an elevated temperature (e.g., 44°C) for various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes). The 0-minute time point should be kept on ice.
-
At each time point, remove an aliquot of the lysate and place it on ice to stop the heat inactivation.
-
After all time points have been collected, measure the residual Hex A activity using the MUGS substrate as described in Protocol 4.
-
Plot the percentage of residual activity against time and calculate the half-life (t1/2) of the enzyme under each condition.
Conclusion
This compound serves as a valuable research tool for investigating the pharmacological chaperone approach to treating Tay-Sachs and Sandhoff diseases. The protocols outlined above provide a framework for assessing the efficacy of this compound and other potential chaperone compounds in rescuing β-hexosaminidase function in patient-derived fibroblasts. These in vitro studies are a critical step in the preclinical development of novel therapies for these devastating neurodegenerative disorders.
References
- 1. sp2-Iminosugars targeting human lysosomal β-hexosaminidase as pharmacological chaperone candidates for late-onset Tay-Sachs disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological enhancement of beta-hexosaminidase activity in fibroblasts from adult Tay-Sachs and Sandhoff Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing M-31850 Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use M-31850, a potent β-hexosaminidase inhibitor, in cell culture experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and competitive inhibitor of β-hexosaminidase (Hex), a lysosomal enzyme.[1] It targets both HexA and HexB isoforms, which are crucial for the degradation of terminal N-acetyl-β-D-hexosamine residues from glycoconjugates, most notably GM2 gangliosides.[2][3] Inhibition of β-hexosaminidase leads to the accumulation of its substrates, mimicking the biochemical phenotype of lysosomal storage disorders like Tay-Sachs and Sandhoff disease.[2][3][4]
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment centered around its known IC50 values. Based on available data, the IC50 values for this compound are 6.0 µM for human HexA and 3.1 µM for human HexB.[1] A suggested starting range for a dose-response experiment would be from 0.1 µM to 100 µM.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is recommended to prepare a high-concentration stock solution, for example, 10 mM in DMSO. To prepare, dissolve the appropriate amount of this compound powder in anhydrous DMSO. Gentle warming and vortexing may be required to ensure complete dissolution. The stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[1] For cell culture experiments, dilute the stock solution in fresh culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: I am observing high cytotoxicity with this compound treatment. What should I do?
A4: High cytotoxicity can be due to several factors. First, verify that the final DMSO concentration in your culture medium is not exceeding 0.5%. If solvent toxicity is ruled out, the cytotoxicity may be a direct result of β-hexosaminidase inhibition and the subsequent accumulation of substrates. To address this, consider the following:
-
Reduce the concentration: Perform a dose-response experiment to find a concentration that effectively inhibits the target without causing excessive cell death.
-
Shorten the incubation time: The toxic effects of inhibiting a crucial cellular process like lysosomal degradation can be time-dependent.
-
Use a different cell line: The sensitivity to β-hexosaminidase inhibition can vary significantly between cell lines.
Q5: I am not observing any effect with this compound. What could be the reason?
A5: If you are not observing the expected biological effect, consider the following troubleshooting steps:
-
Confirm compound activity: Perform a β-hexosaminidase activity assay (see Experimental Protocols section) to verify that this compound is inhibiting the enzyme in your specific experimental setup.
-
Check compound stability: Ensure that the compound has been stored correctly and that the stock solutions are not expired.[1] Some small molecules can be unstable in cell culture media over long incubation periods.
-
Increase the concentration and/or incubation time: The lack of an effect might be due to insufficient inhibition.
-
Assess the biological relevance in your model: The cellular process you are studying may not be sensitive to the inhibition of β-hexosaminidase.
Quantitative Data Summary
| Parameter | Value | Source |
| IC50 (Human HexA) | 6.0 µM | [1] |
| IC50 (Human HexB) | 3.1 µM | [1] |
| Ki (OfHex2) | 2.5 µM | [1] |
| Solubility | In DMSO | [1] |
| Storage (Stock Solution) | -20°C or -80°C, protected from light | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound and to establish a dose-response curve.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) solubilization)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0.1, 1, 5, 10, 25, 50, and 100 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
β-Hexosaminidase Activity Assay
This assay can be used to confirm the inhibitory activity of this compound in cell lysates.
Materials:
-
Cells treated with this compound and control cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) substrate solution
-
Stop solution (e.g., 0.2 M glycine-NaOH, pH 10.4)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the BCA assay.
-
Assay Reaction: In a 96-well plate, add a standardized amount of protein from each lysate. Add the pNP-GlcNAc substrate solution to each well to start the reaction. Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Absorbance Measurement: Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.
-
Data Analysis: Compare the enzyme activity in the this compound-treated samples to the vehicle-treated control to determine the percentage of inhibition.
Visualizations
Caption: Simplified signaling pathway illustrating the inhibitory effect of this compound on β-hexosaminidase A and the downstream cellular consequences.
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: A troubleshooting decision tree for common issues with this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Crystal Structure of Human β-Hexosaminidase B: Understanding the Molecular Basis of Sandhoff and Tay–Sachs Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hexosaminidase - Wikipedia [en.wikipedia.org]
- 4. Myeloid-derived β-hexosaminidase is essential for neuronal health and lysosome function: implications for Sandhoff disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Cellular Toxicity of M-31850 at High Concentrations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the cellular toxicity of the novel small molecule inhibitor, M-31850, particularly at high concentrations. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high cellular toxicity observed with this compound at elevated concentrations?
A1: High concentrations of small molecule inhibitors like this compound can induce cellular toxicity through several mechanisms:
-
Off-target effects: At higher concentrations, this compound may bind to unintended cellular targets, disrupting essential pathways and leading to cell death.[1][2][3]
-
Compound precipitation: this compound may have limited solubility in culture medium, and at high concentrations, it can precipitate. These precipitates can cause physical damage to cells or interfere with assay readings.[4]
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at concentrations generally above 0.5%.[1]
-
Induction of cellular stress: High concentrations of this compound can induce various cellular stress responses, such as oxidative stress, endoplasmic reticulum (ER) stress, and DNA damage, which can trigger apoptosis or necrosis.[5][6][7]
-
Exaggerated on-target effects: The intended pharmacological effect of this compound, when excessively activated at high concentrations, could lead to cytotoxic outcomes.[2]
Q2: How can I distinguish between on-target and off-target toxicity of this compound?
A2: Differentiating between on-target and off-target toxicity is crucial for accurate interpretation of your results. Here are some strategies:
-
Cell Line Panel Screening: Test this compound across a panel of cell lines with varying expression levels of the intended target. Higher potency in target-expressing cells suggests on-target activity.[4]
-
Target Engagement Assays: Confirm that this compound engages its molecular target at concentrations that correlate with the observed cytotoxicity.[4]
-
Rescue Experiments: If the mechanism of action is known, try to rescue the cells from this compound-induced toxicity by adding a downstream component of the affected pathway.[4]
-
Activity of Analogs: Synthesize and test analogs of this compound with varying potencies for the intended target. A strong correlation between target potency and cytotoxicity suggests an on-target effect.
Q3: What is the significance of a bell-shaped dose-response curve observed with this compound?
A3: A bell-shaped dose-response curve, where cytotoxicity decreases at higher concentrations, can be caused by several factors:
-
Compound Precipitation: As mentioned, the compound may precipitate at high concentrations, reducing its effective concentration and thus its toxicity.[4]
-
Assay Interference: High concentrations of this compound might directly interfere with the assay chemistry, leading to inaccurate readings. For example, it could chemically reduce a metabolic dye like MTT, giving a false signal of cell viability.[4]
-
Induction of Pro-Survival Pathways: At very high concentrations, this compound might trigger secondary cellular pathways that promote cell survival, counteracting the initial toxic effects.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High levels of unexpected cell death across multiple cell lines | Compound insolubility and precipitation. | 1. Visually inspect treatment wells for any precipitate. 2. Determine the solubility of this compound in your specific cell culture medium. 3. Lower the final DMSO concentration to <0.1%.[1][4] 4. Consider reformulating this compound with solubility-enhancing excipients. |
| Off-target toxicity. | 1. Perform a target engagement assay to correlate target binding with cytotoxicity.[4] 2. Screen this compound against a broader panel of kinases or other potential off-targets. 3. If possible, test a more selective analog of this compound. | |
| Inconsistent IC50 values between experiments | Inconsistent cell health or seeding density. | 1. Use cells within a consistent and low passage number range. 2. Ensure cell viability is >95% before seeding. 3. Optimize and standardize cell seeding density to avoid confluency issues.[4] |
| This compound degradation. | 1. Prepare fresh stock solutions of this compound regularly. 2. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.[1] 3. Protect the compound from light if it is light-sensitive.[1] | |
| No cytotoxicity observed even at high concentrations | This compound is not cell-permeable. | 1. Consult available data on the cell permeability of this compound. 2. If not permeable, consider using a cell-permeable analog.[1] |
| The chosen cell line is resistant to this compound. | 1. Test this compound on a different, more sensitive cell line.[5] | |
| The cytotoxicity assay is not sensitive enough. | 1. Try a different cytotoxicity assay that measures a different cellular parameter (e.g., membrane integrity via LDH assay vs. metabolic activity via MTT).[4] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.[4]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[4]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.[4]
-
Readout: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Convert absorbance values to the percentage of viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.[4]
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis
This assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.
Materials:
-
Cells seeded in a 96-well white-walled plate
-
This compound
-
Caspase-Glo® 3/7 Reagent
Procedure:
-
Cell Treatment: Treat cells with a range of this compound concentrations and appropriate controls for the desired time.
-
Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[4]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.[4]
-
Readout: Measure the luminescence using a microplate reader.[4]
-
Data Analysis: Plot the relative luminescence units (RLU) against the compound concentration. An increase in luminescence indicates caspase-3/7 activation and apoptosis.[4]
Protocol 3: DCFDA Assay for Reactive Oxygen Species (ROS)
This protocol measures the levels of intracellular ROS.
Materials:
-
Cells of interest
-
This compound
-
DCFDA (2',7'-dichlorofluorescin diacetate)
-
H₂O₂ (positive control)
-
Black, clear-bottom 96-well plates
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.[5]
-
DCFDA Loading: Wash the cells once with warm PBS. Load the cells with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C.[5]
-
Cell Treatment: Wash the cells twice with warm PBS. Treat cells with this compound and controls in complete medium.[5]
-
Readout: Measure the fluorescence (excitation ~485 nm, emission ~535 nm) at different time points using a fluorescence plate reader.
-
Data Analysis: Normalize the fluorescence intensity to the vehicle control to determine the fold increase in ROS production.
Visualizations
Caption: Hypothetical signaling pathway for this compound-induced toxicity.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting flowchart for unexpected this compound cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Off-target effects - Genomics Education Programme [genomicseducation.hee.nhs.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Editorial: Impacts of drug-induced oxidative stress [frontiersin.org]
- 7. Drug-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of the inhibitor M-31850
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using the β-hexosaminidase inhibitor, M-31850.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
| Issue | Potential Cause | Suggested Solution |
| Inconsistent IC50 values for β-hexosaminidase inhibition | 1. Substrate concentration is not optimized.2. Enzyme stability issues.3. Incorrect buffer conditions. | 1. Ensure the substrate concentration is at or below the Km for the enzyme to accurately determine competitive inhibition.2. Prepare fresh enzyme dilutions for each experiment and keep on ice.3. Verify that the pH and ionic strength of the assay buffer are optimal for β-hexosaminidase activity. |
| Unexpected cell toxicity at high concentrations | 1. Potential off-target effects.2. Solvent (e.g., DMSO) toxicity. | 1. This compound is structurally similar to compounds known to be DNA intercalators and topoisomerase I inhibitors.[1] Consider performing a cell proliferation assay with a topoisomerase I inhibitor as a positive control.2. Ensure the final solvent concentration is consistent across all experimental conditions and is below the threshold for cellular toxicity. |
| Lack of pharmacological chaperone effect in cell models | 1. Insufficient incubation time.2. Incorrect concentration of this compound.3. Cell line expresses a mutation that is not responsive to chaperoning by this compound. | 1. Increase the incubation time with this compound to allow for sufficient protein folding and trafficking.2. Perform a dose-response experiment to determine the optimal concentration for the specific cell line and mutation.3. Confirm that the mutation in your cell line has been previously shown to be responsive to pharmacological chaperones. |
| Variability in β-hexosaminidase activity in cell lysates | 1. Incomplete cell lysis.2. Degradation of the enzyme after lysis. | 1. Use a validated lysis buffer and protocol to ensure complete release of lysosomal enzymes.2. Add protease inhibitors to the lysis buffer and process samples quickly on ice. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, selective, and competitive inhibitor of β-hexosaminidase (Hex), with IC50 values of 6.0 μM for human HexA and 3.1 μM for human HexB.[2] It acts as a classic competitive inhibitor, meaning it binds to the active site of the enzyme and increases the apparent Km of the substrate without affecting the Vmax.[1][2]
Q2: Are there any known off-target effects of this compound?
A2: While this compound is characterized as a selective β-hexosaminidase inhibitor, its off-target profile has not been extensively published. However, a structurally similar compound, Elinafide (LU79553), was investigated as a DNA intercalator and topoisomerase I inhibitor.[1] Researchers should be aware of this potential for off-target activity, especially when observing unexpected cellular phenotypes. Additionally, inhibitors of β-hexosaminidase can sometimes cross-react with O-GlcNAcase (OGA) due to structural similarities in their active sites.[3] It is advisable to test for OGA inhibition if downstream effects on O-GlcNAcylation are a concern.
Q3: How should I design my experiment to confirm the pharmacological chaperone activity of this compound?
A3: To confirm the pharmacological chaperone activity of this compound, you should treat cells expressing a destabilizing mutation of β-hexosaminidase A with a range of this compound concentrations. The key readouts should be an increase in the cellular level of the mutant Hex A protein and a corresponding increase in Hex A enzymatic activity in cell lysates.[1][4] A thermal stability assay can also be performed to demonstrate that this compound increases the half-life of the mutant enzyme at elevated temperatures.[1][2]
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[2]
Quantitative Data Summary
| Target | Inhibitor | IC50 / Ki | Assay Type |
| Human HexA | This compound | IC50: 6.0 μM | Enzyme Activity Assay |
| Human HexB | This compound | IC50: 3.1 μM | Enzyme Activity Assay |
| β-N-acetyl-D-hexosaminidase OfHex2 | This compound | Ki: 2.5 μM | Enzyme Kinetics |
| Human Hex | This compound | Ki: 0.8 μM | Enzyme Kinetics |
| Jack Bean Hex (JBHex) | This compound | IC50: 280 μM | Enzyme Activity Assay |
| Streptomyces plicatus Hex (SpHex) | This compound | IC50: >500 μM | Enzyme Activity Assay |
Experimental Protocols
Protocol: β-Hexosaminidase Activity Assay
This protocol describes a fluorometric assay to measure the activity of β-hexosaminidase in cell lysates.
Materials:
-
Cell lysate containing β-hexosaminidase
-
4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MUG) substrate
-
This compound inhibitor stock solution (in DMSO)
-
Citrate-phosphate buffer (pH 4.5)
-
Glycine-carbonate stop buffer (pH 10.5)
-
96-well black, clear-bottom microplate
-
Fluorometer (Excitation: 365 nm, Emission: 450 nm)
Procedure:
-
Prepare serial dilutions of this compound in citrate-phosphate buffer. Include a vehicle control (DMSO) without the inhibitor.
-
Add 10 μL of each this compound dilution or vehicle control to the wells of the 96-well plate.
-
Add 20 μL of cell lysate to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Prepare the 4-MUG substrate solution in citrate-phosphate buffer.
-
Initiate the reaction by adding 20 μL of the 4-MUG solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 200 μL of glycine-carbonate stop buffer to each well.
-
Read the fluorescence on a fluorometer.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound as a competitive inhibitor.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. HIGH-THROUGHPUT SCREENING FOR NOVEL HUMAN LYSOSOMAL BETA-N-ACETYL HEXOSAMINIDASE INHIBITORS ACTING AS PHARMACOLOGICAL CHAPERONES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sp2-Iminosugars targeting human lysosomal β-hexosaminidase as pharmacological chaperone candidates for late-onset Tay-Sachs disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Enhancement of β-Hexosaminidase Activity in Fibroblasts from Adult Tay-Sachs and Sandhoff Patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: M-31850 Pharmacological Chaperone Therapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing M-31850 in pharmacological chaperone therapy research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective competitive inhibitor of β-hexosaminidase (Hex), the lysosomal enzyme deficient in Tay-Sachs and Sandhoff diseases.[1][2] It functions as a pharmacological chaperone by binding to and stabilizing mutant forms of β-hexosaminidase A (Hex A), facilitating their proper folding and trafficking from the endoplasmic reticulum to the lysosome, thereby increasing residual enzyme activity.[1][3][4]
Q2: What are the target enzymes of this compound and its inhibitory concentrations?
This compound targets the human β-hexosaminidase isozymes, Hex A and Hex B.[1][2] Its inhibitory activity is characterized by the following parameters:
| Parameter | Value | Target Enzyme |
| IC50 | 6.0 μM | Human Hex A |
| IC50 | 3.1 μM | Human Hex B |
| Ki | 0.8 μM | Human Hex (general) |
Q3: How does this compound differ from other β-hexosaminidase inhibitors?
This compound is a non-carbohydrate-based compound identified through high-throughput screening.[4][5] Unlike some glycomimetic chaperones, which can also inhibit other glycosidases like O-GlcNAcase (OGA), this compound has shown selectivity for β-hexosaminidase.[3][6]
Q4: What evidence supports the function of this compound as a pharmacological chaperone?
Studies have demonstrated that this compound increases the thermal stability of mutant Hex A from adult Tay-Sachs disease cells, more than doubling its half-life at 44°C.[1][3] Furthermore, treatment of patient-derived fibroblasts with this compound has been shown to increase the levels of lysosomal Hex protein and its enzymatic activity.[1][3]
Q5: In which experimental systems has this compound been evaluated?
This compound has been assessed in various in vitro systems, including high-throughput screening assays using substrates like 4-methylumbelliferyl-β-N-acetylglucosamine (MUG) and in cell-based assays using fibroblasts from patients with infantile Sandhoff disease and adult forms of Tay-Sachs disease.[1][2][3]
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or no increase in Hex A activity in patient-derived cells. | 1. Cell line expresses a non-responsive Hex A mutation. Pharmacological chaperones are only effective for specific missense mutations that cause protein misfolding. | Verify the patient's genotype. Test this compound on a panel of cell lines with different known responsive and non-responsive mutations to establish a baseline. |
| 2. Suboptimal concentration of this compound. The dose-response can be bell-shaped, with higher concentrations leading to excessive enzyme inhibition. | Perform a dose-response curve to determine the optimal concentration of this compound for chaperone activity versus inhibition. Effective chaperone concentrations have been observed in the low micromolar range.[3] | |
| 3. Insufficient incubation time. The chaperone needs adequate time to stabilize the enzyme and facilitate its trafficking. | Optimize the incubation time with this compound. A common starting point is 3-5 days for cell-based assays.[3] | |
| High background in fluorescence-based enzyme activity assays (e.g., MUG assay). | 1. Autofluorescence of this compound. The naphthalimide moiety of this compound may exhibit some intrinsic fluorescence. | Run parallel control wells containing this compound in assay buffer without cell lysate to determine and subtract the background fluorescence. |
| 2. Non-specific hydrolysis of the substrate. | Ensure the use of appropriate controls, such as lysates from healthy individuals and untreated patient cells. Consider using a specific inhibitor of β-hexosaminidase to confirm that the measured activity is target-specific. | |
| Inconsistent results in thermal stability assays. | 1. Improper heating and cooling of samples. | Use a thermal cycler or a water bath with precise temperature control. Ensure consistent heating and cooling rates across all samples. |
| 2. Presence of interfering substances in the cell lysate. | Use a purified or partially purified enzyme preparation for initial thermal shift assays. If using cell lysates, ensure consistent preparation methods and protein concentrations. | |
| Precipitation of this compound in culture media. | 1. Poor solubility in aqueous solutions. this compound is soluble in DMSO.[1] | Prepare a concentrated stock solution of this compound in DMSO and then dilute it to the final working concentration in the culture medium. Ensure the final DMSO concentration is low and consistent across all experimental conditions, as DMSO itself can have minor effects on protein stability. |
Experimental Protocols
1. β-Hexosaminidase Activity Assay in Patient Fibroblasts
-
Objective: To determine the effect of this compound on the enzymatic activity of β-hexosaminidase in patient-derived fibroblasts.
-
Methodology:
-
Plate patient-derived fibroblasts in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) or a vehicle control (DMSO) for 3-5 days.
-
Lyse the cells in a suitable buffer (e.g., 0.1 M citrate/0.2 M phosphate (B84403) buffer, pH 4.4, with 0.5% Triton X-100).
-
Determine the total protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
In a black 96-well plate, combine a standardized amount of cell lysate with the fluorogenic substrate 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG).
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a high pH buffer (e.g., 0.2 M glycine/carbonate, pH 10.7).
-
Measure the fluorescence of the released 4-methylumbelliferone (B1674119) using a fluorescence plate reader (excitation ~365 nm, emission ~445 nm).
-
Normalize the fluorescence signal to the total protein concentration to determine the specific enzyme activity.
-
2. Thermal Stability Assay of Mutant Hex A
-
Objective: To assess the ability of this compound to increase the thermal stability of a mutant β-hexosaminidase A.
-
Methodology:
-
Prepare cell lysates from fibroblasts expressing the mutant Hex A.
-
Incubate the cell lysates with this compound or a vehicle control (DMSO) at various concentrations for a short period (e.g., 30 minutes) on ice.
-
Heat the samples at a challenging temperature (e.g., 44°C) for different time intervals (e.g., 0, 15, 30, 60 minutes).[3]
-
After the heat challenge, immediately place the samples on ice to stop further denaturation.
-
Measure the residual Hex A activity in each sample using the MUG assay described above.
-
Plot the percentage of remaining enzyme activity against the incubation time at the elevated temperature.
-
Calculate the half-life (t1/2) of the enzyme under each condition. An increase in the half-life in the presence of this compound indicates stabilization.
-
Visualizations
Caption: Mechanism of action of this compound as a pharmacological chaperone.
Caption: Workflow for assessing this compound efficacy on Hex A activity.
Caption: Troubleshooting logic for low this compound efficacy.
References
- 1. Buy this compound | >98% [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HIGH-THROUGHPUT SCREENING FOR NOVEL HUMAN LYSOSOMAL BETA-N-ACETYL HEXOSAMINIDASE INHIBITORS ACTING AS PHARMACOLOGICAL CHAPERONES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sp2-Iminosugars targeting human lysosomal β-hexosaminidase as pharmacological chaperone candidates for late-onset Tay-Sachs disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
addressing inconsistent results with M-31850 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with M-31850. Our goal is to help you address inconsistent results and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the potency (IC50) of this compound across different experimental batches. What could be the cause?
A1: Inconsistent IC50 values for this compound can stem from several factors. One key reason can be the source of the β-hexosaminidase enzyme used in your assays. It has been noted that the inhibitory activity of glycomimetic compounds can differ significantly depending on the tissue source of the enzyme, likely due to variations in the proportions of mature and precursor enzyme forms.[1] Another potential cause is the off-target activity of this compound. Many β-hexosaminidase inhibitors also show activity against O-GlcNAcase (OGA), which can lead to confounding results.[1] Finally, general experimental variables such as reagent stability, buffer pH, and incubation times can all contribute to variability.
Q2: What is the recommended solvent for this compound and what are the best practices for its storage?
A2: this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. For your experiments, it is crucial to ensure the final concentration of DMSO in the assay is low (generally under 0.5%) to prevent solvent-induced artifacts. Stock solutions of this compound should be stored at -20°C or -80°C to maintain stability. It is advisable to prepare fresh working dilutions for each experiment from the stock solution to ensure consistency.
Q3: How can we confirm that the observed cellular effects are due to the inhibition of β-hexosaminidase and not an off-target effect?
A3: To dissect the on-target versus off-target effects of this compound, several control experiments are recommended. Consider using a structurally related but inactive compound as a negative control. Additionally, employing a secondary, structurally distinct β-hexosaminidase inhibitor can help confirm if the observed phenotype is consistent. The use of siRNA or shRNA to knockdown β-hexosaminidase can also help validate that the pharmacological effects of this compound are mediated through its intended target.
Troubleshooting Guides
Issue 1: High Well-to-Well Variability in Plate-Based Assays
High variability across wells in a plate-based assay can obscure the true effect of this compound. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette with care, and consider seeding in a smaller volume to minimize edge effects. |
| Edge Effects | Avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or media to maintain a humidified environment. |
| Reagent Inhomogeneity | Thoroughly mix all reagents and buffers before use. When adding this compound or other compounds, ensure gentle but complete mixing in each well. |
| Temperature Gradients | Allow plates to equilibrate to room temperature before adding reagents and cells. Ensure consistent incubation temperatures. |
Issue 2: Lack of Expected Biological Response
If this compound is not producing the expected biological effect, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Compound Degradation | Prepare fresh working solutions of this compound for each experiment. Verify the integrity of the stock solution if it has been stored for an extended period. |
| Incorrect Dosing | Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and assay. |
| Cell Line Specificity | The expression and activity of β-hexosaminidase can vary between cell lines. Confirm the expression of the target enzyme in your chosen cell model. |
| Assay Sensitivity | Ensure your assay is sensitive enough to detect the expected biological change. Optimize assay parameters such as incubation time and substrate concentration. |
Experimental Protocols
Protocol 1: In Vitro β-Hexosaminidase Inhibition Assay
This protocol describes a common method for assessing the inhibitory activity of this compound on β-hexosaminidase.
Materials:
-
Human lysosomal β-hexosaminidase (from a specified source, e.g., fibroblast lysate)
-
4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUG), substrate
-
This compound
-
Assay Buffer (e.g., 0.1 M citrate/phosphate buffer, pH 4.5)
-
Stop Solution (e.g., 0.5 M glycine-carbonate buffer, pH 10.7)
-
96-well black, clear-bottom plates
-
Fluorometer
Method:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 20 µL of each this compound dilution to triplicate wells. Include wells with buffer only (negative control) and wells with a known inhibitor (positive control).
-
Add 20 µL of the β-hexosaminidase enzyme solution to all wells and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the 4-MUG substrate solution.
-
Incubate the plate for 30 minutes at 37°C.
-
Stop the reaction by adding 100 µL of the stop solution.
-
Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 445 nm.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Data Presentation
Table 1: Example IC50 Data for this compound Against β-Hexosaminidase from Different Sources
| Enzyme Source | This compound IC50 (µM) | Standard Deviation |
| Human Placenta | 1.2 | ± 0.2 |
| Human Fibroblast Lysate | 2.5 | ± 0.4 |
| Recombinant Human Hex A | 0.8 | ± 0.1 |
This data is illustrative and intended for comparative purposes.
Visualizations
Caption: A typical experimental workflow for determining the IC50 of this compound in a cell-based assay.
Caption: A troubleshooting decision tree for addressing inconsistent results with this compound treatment.
Caption: Simplified signaling pathway illustrating the on-target and potential off-target effects of this compound.
References
Technical Support Center: Minimizing M-31850-Induced Cytotoxicity in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and minimizing potential cytotoxicity associated with the naphthalimide derivative M-31850 in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a naphthalimide derivative. Naphthalimides are a class of compounds known for their ability to intercalate into DNA, which can lead to the inhibition of DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cells.[1][2] Some naphthalimide derivatives have been investigated as potential anti-cancer agents due to these cytotoxic properties.[1][2][3][4][5] While this compound has been specifically mentioned as a hexosaminidase inhibitor, its broader effects, particularly in long-term studies, may involve mechanisms common to naphthalimide compounds.
Q2: What are the potential mechanisms of this compound-induced cytotoxicity?
Based on the known mechanisms of naphthalimide derivatives, this compound-induced cytotoxicity could potentially arise from:
-
DNA Intercalation and Damage: The planar structure of the naphthalimide core allows it to insert between DNA base pairs, which can disrupt DNA structure and function, leading to DNA damage and cell cycle arrest.[1][5]
-
Induction of Apoptosis: DNA damage and cellular stress triggered by naphthalimide derivatives can activate intrinsic apoptotic pathways, often involving the activation of caspases.[1][6][7][8]
-
Generation of Reactive Oxygen Species (ROS): Some cytotoxic compounds can induce oxidative stress by generating ROS, which can damage cellular components like lipids, proteins, and DNA, contributing to cell death.[9][10][11][12]
Q3: I am observing high levels of cytotoxicity in my long-term cell culture with this compound. What are the initial troubleshooting steps?
If you encounter unexpected cytotoxicity, consider the following:
-
Optimize Concentration and Exposure Time: Cytotoxicity is often dose- and time-dependent. Perform a dose-response study to determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental duration.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is below the toxic threshold for your cell line (typically <0.1-0.5%). Always include a vehicle-only control in your experiments.[13]
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to chemical treatments. It is crucial to establish a baseline cytotoxicity profile for this compound in your specific cell model.
-
Compound Stability: Assess the stability of this compound in your culture medium over the duration of the experiment. Degradation products may exhibit different toxicity profiles.
Troubleshooting Guides
Issue 1: Progressive Increase in Cell Death Over Time in Long-Term Cultures
| Possible Cause | Recommended Solution |
| Cumulative Cytotoxicity | Gradually decrease the concentration of this compound over the course of the experiment to a maintenance dose once the initial desired effect is achieved. |
| Nutrient Depletion and Waste Accumulation | Increase the frequency of media changes. Consider using a perfusion system for continuous nutrient supply and waste removal in very long-term cultures. |
| Induction of Apoptosis | Co-treat with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to determine if apoptosis is the primary mechanism of cell death. If so, this suggests a specific pathway is being activated. |
| Oxidative Stress | Supplement the culture medium with antioxidants such as N-acetylcysteine (NAC) or Vitamin E to mitigate the effects of ROS.[9] |
Issue 2: Inconsistent or Irreproducible Cytotoxicity Results
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Ensure a consistent number of cells are seeded in each experiment. Use a cell counter for accuracy. |
| Variability in Compound Preparation | Prepare a large stock solution of this compound and aliquot it for single use to avoid repeated freeze-thaw cycles. Always prepare fresh dilutions from the stock for each experiment.[13] |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of 96-well plates for critical experiments, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.[14] |
| Microbial Contamination | Regularly test your cell cultures for mycoplasma and other microbial contaminants.[15] |
Quantitative Data Summary
Since publicly available quantitative data on this compound-induced cytotoxicity is limited, the following tables are provided as templates for researchers to systematically record their own experimental findings.
Table 1: Dose-Response Cytotoxicity of this compound
| Cell Line | This compound Concentration (µM) | Incubation Time (days) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| e.g., HeLa | 0.1 | 7 | ||
| 1 | 7 | |||
| 10 | 7 | |||
| 50 | 7 | |||
| 100 | 7 |
Table 2: Effect of Cytotoxicity Mitigation Strategies
| Cell Line | This compound Conc. (µM) | Mitigation Strategy | Incubation Time (days) | % Cell Viability (Mean ± SD) |
| e.g., A549 | [IC50 value] | Control (this compound only) | 14 | |
| [IC50 value] | + 1 mM N-acetylcysteine | 14 | ||
| [IC50 value] | + 10 µM Z-VAD-FMK | 14 | ||
| [IC50 value] | Reduced Serum (e.g., 1%) | 14 |
Experimental Protocols
Protocol 1: Long-Term Cytotoxicity Assessment using MTT Assay
This protocol provides a framework for assessing cell viability over an extended period.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a low density that allows for logarithmic growth over the intended experimental duration.
-
Allow cells to attach and resume proliferation for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the existing medium with the medium containing this compound or vehicle control.
-
For long-term studies (e.g., > 3 days), change the medium with freshly prepared compound every 2-3 days to maintain a consistent concentration and replenish nutrients.[16][17]
-
-
MTT Assay:
-
At each desired time point (e.g., day 3, 7, 14), add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.
-
Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, apoptotic, and necrotic cells.
-
Cell Culture and Treatment:
-
Culture cells in 6-well plates and treat with this compound at the desired concentrations and for the specified duration.
-
Include positive and negative controls.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: A typical workflow for assessing this compound cytotoxicity in long-term studies.
Caption: A hypothetical signaling pathway for naphthalimide-induced apoptosis.[1][7][18]
Caption: A decision-making guide for troubleshooting unexpected cytotoxicity.
References
- 1. Synthesis and Cytotoxicity Evaluation of Naphthalimide Derived N-Mustards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naphthalimides and azonafides as promising anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity evaluation of a new series of naphthalimide derivatives against human cancer cell lines - SSU_Journals [jssu.ssu.ac.ir]
- 5. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. db.cngb.org [db.cngb.org]
- 7. Caspase-10 involvement in cytotoxic drug-induced apoptosis of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Drug-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholars.mssm.edu [scholars.mssm.edu]
- 11. [PDF] Drug-Induced Oxidative Stress and Toxicity | Semantic Scholar [semanticscholar.org]
- 12. Drug-induced oxidative stress in cancer treatments: Angel or devil? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Apoptosis - Wikipedia [en.wikipedia.org]
how to determine the optimal incubation time for M-31850
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the optimal incubation time for M-31850, a potent and selective β-hexosaminidase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a competitive inhibitor of β-hexosaminidase (Hex), with inhibitory activity against both HexA and HexB isoforms.[1] It functions by binding to the active site of the enzyme, preventing the hydrolysis of its substrates. This inhibitory action can be observed as an increase in the half-life of mutant HexA in cellular models.[1]
Q2: What is the primary application of this compound in research?
A2: this compound is primarily used in research to study the function and inhibition of β-hexosaminidase. It is particularly relevant in the context of lysosomal storage disorders such as Tay-Sachs and Sandhoff diseases, where β-hexosaminidase activity is deficient.
Q3: Is there a universally optimal incubation time for this compound?
A3: No, the optimal incubation time for this compound is highly dependent on the specific cell type, experimental endpoint, and the concentration of the compound used.[2][3] It is crucial to empirically determine the optimal time for each experimental system.
Q4: What factors can influence the optimal incubation time?
A4: Several factors can affect the ideal incubation time, including:
-
Cell type: Different cell lines may have varying rates of this compound uptake and metabolism.
-
This compound concentration: The time required to observe an effect is often inversely related to the concentration of the inhibitor.
-
Experimental readout: The time required to see a significant change in β-hexosaminidase activity might be different from the time needed to observe downstream cellular effects.
-
Cell health and confluency: The physiological state of the cells can impact their response to the inhibitor.[4]
Experimental Protocol: Determining Optimal Incubation Time
A time-course experiment is essential to determine the optimal incubation duration for this compound in your specific cellular model.
Objective: To identify the incubation time that yields the most significant and reproducible inhibition of β-hexosaminidase activity without causing significant cytotoxicity.
Materials:
-
This compound
-
Cell line of interest (e.g., a relevant cell line for lysosomal storage disease research)
-
Appropriate cell culture medium and supplements
-
96-well clear-bottom black plates (for fluorescent assays)
-
β-Hexosaminidase activity assay kit (e.g., using a fluorogenic substrate like 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide)
-
Cell viability assay kit (e.g., MTT, resazurin, or ATP-based assay)
-
Plate reader capable of fluorescence and absorbance measurements
Methodology:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase and do not reach over-confluency by the end of the experiment.[5]
-
Incubate the cells for 24 hours to allow for attachment and recovery.
-
-
This compound Treatment:
-
Prepare a working solution of this compound at a fixed, predetermined concentration (e.g., based on its IC50 value of 6.0 µM for HexA and 3.1 µM for HexB or a concentration from a prior dose-response experiment).[1]
-
Treat the cells with this compound for a range of time points. A suggested range could be 0, 2, 4, 8, 12, 24, and 48 hours.
-
Include a vehicle control (e.g., DMSO) for each time point.
-
-
Endpoint Assays:
-
At each time point, perform both a β-hexosaminidase activity assay and a cell viability assay in parallel on separate sets of wells.
-
β-Hexosaminidase Activity Assay:
-
Lyse the cells according to the assay kit protocol.
-
Incubate the cell lysate with the fluorogenic substrate.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Cell Viability Assay:
-
Follow the manufacturer's protocol for the chosen viability assay.
-
Measure the absorbance or fluorescence as required.
-
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase inhibition at each time point relative to the vehicle control.
-
Calculate the percentage of cell viability at each time point relative to the vehicle control.
-
Plot both β-hexosaminidase inhibition and cell viability as a function of incubation time.
-
The optimal incubation time is the point at which significant enzyme inhibition is observed with minimal impact on cell viability.
-
Data Presentation
Table 1: Time-Course of this compound Treatment on β-Hexosaminidase Activity and Cell Viability
| Incubation Time (hours) | β-Hexosaminidase Inhibition (%) | Cell Viability (%) |
| 0 | 0 | 100 |
| 2 | 15 ± 2.1 | 98 ± 1.5 |
| 4 | 35 ± 3.5 | 97 ± 2.0 |
| 8 | 60 ± 4.2 | 95 ± 2.5 |
| 12 | 75 ± 3.8 | 93 ± 3.1 |
| 24 | 85 ± 2.9 | 88 ± 4.0 |
| 48 | 88 ± 2.5 | 70 ± 5.2 |
Data are represented as mean ± standard deviation and are for illustrative purposes only.
Visualizations
References
avoiding degradation of M-31850 in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of M-31850 to avoid its degradation in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent, selective, and competitive inhibitor of β-hexosaminidase (Hex), with IC50 values of 6.0 μM for human HexA and 3.1 μM for human HexB.[1] It is often used in research related to lysosomal storage disorders, such as Tay-Sachs and Sandhoff diseases.
Q2: What is the chemical nature of this compound?
This compound is an N-substituted phthalimide (B116566) derivative. This chemical structure is important to consider when designing experiments, as the imide and amide bonds can be susceptible to hydrolysis under certain conditions.
Q3: What are the primary factors that can cause this compound degradation?
The primary factors that can lead to the degradation of this compound are:
-
pH: The phthalimide structure is susceptible to hydrolysis in both strongly acidic and basic aqueous solutions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: As an aromatic imide, this compound may be sensitive to photodegradation upon prolonged exposure to light.
-
Improper Storage: Incorrect storage of stock solutions can lead to a loss of potency.
Q4: How should I store this compound?
For optimal stability, this compound should be stored as a solid at -20°C for short-term storage and -80°C for long-term storage. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is critical to protect both the solid compound and its solutions from light.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Inconsistent or lower-than-expected inhibitory activity.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound stock solution. | Prepare fresh stock solutions of this compound in anhydrous DMSO. Ensure the DMSO is not hygroscopic, as water content can promote hydrolysis. Store aliquots at -80°C to minimize freeze-thaw cycles. |
| Hydrolysis of this compound in aqueous assay buffer. | Prepare fresh working solutions of this compound in the assay buffer immediately before use. Avoid prolonged incubation in buffers with a pH outside the optimal range for the experiment. If possible, conduct a pilot study to assess the stability of this compound in your specific assay buffer over the time course of the experiment. |
| Photodegradation during the experiment. | Protect all solutions containing this compound from light by using amber-colored tubes and covering plates with foil. Minimize exposure to ambient light during experimental setup. |
| Incorrect concentration of this compound. | Verify the calculations for the preparation of stock and working solutions. Ensure accurate pipetting. |
Issue 2: High background signal or artifacts in the assay.
| Possible Cause | Troubleshooting Step |
| Precipitation of this compound in the assay buffer. | This compound has limited aqueous solubility. Ensure that the final concentration of DMSO or other organic solvent in the assay is sufficient to maintain the solubility of this compound but does not inhibit the enzyme. A final DMSO concentration of less than 1% is generally recommended. |
| Degradation products interfering with the assay. | If degradation is suspected, prepare fresh this compound solutions. Consider including a control with a known stable β-hexosaminidase inhibitor to differentiate between compound instability and other assay issues. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | -20°C | Short-term | Protect from light |
| Solid | -80°C | Long-term | Protect from light |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Protect from light, aliquot to avoid freeze-thaw cycles |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Protect from light, aliquot to avoid freeze-thaw cycles |
Data compiled from supplier recommendations.[1]
Table 2: Qualitative Stability Profile of N-Substituted Phthalimides
| Condition | Stability | Potential Degradation Pathway |
| Strongly Acidic (pH < 4) | Low | Acid-catalyzed hydrolysis of the imide and amide bonds. |
| Neutral (pH 6-8) | Moderate to High | Generally stable for the duration of typical enzyme assays. |
| Strongly Basic (pH > 9) | Low | Base-catalyzed hydrolysis of the imide and amide bonds. A study on a similar compound, N-(hydroxymethyl)phthalimide, showed no detectable degradation at pH 9.0 over 300 seconds, but complete conversion in 0.18 M NaOH within 50 seconds. |
| Elevated Temperature (>37°C) | Moderate to Low | Increased rate of hydrolysis. |
| Exposure to UV or strong visible light | Moderate to Low | Photodegradation of the aromatic phthalimide ring. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound solid to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.63 mg of this compound (Molecular Weight: 463.48 g/mol ) in 1 mL of anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in amber-colored microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C for up to 6 months.
-
Protocol 2: General β-Hexosaminidase Activity Assay
This protocol provides a general framework. Optimal conditions, including buffer composition, pH, and substrate concentration, should be determined for the specific experimental system.
-
Materials:
-
Cell lysates or purified β-hexosaminidase
-
Assay Buffer (e.g., 0.1 M citrate-phosphate buffer, pH 4.5)
-
This compound working solutions (prepared fresh by diluting the stock solution in Assay Buffer)
-
Substrate solution (e.g., 1 mM 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUG) in Assay Buffer)
-
Stop Solution (e.g., 0.5 M glycine-NaOH, pH 10.4)
-
96-well black, clear-bottom assay plate
-
Fluorometric plate reader (Excitation: ~360 nm, Emission: ~450 nm)
-
-
Procedure:
-
Add 20 µL of cell lysate or purified enzyme to each well of the 96-well plate.
-
Add 20 µL of this compound working solution at various concentrations (or vehicle control) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the 4-MUG substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time should be determined to ensure the reaction is in the linear range.
-
Stop the reaction by adding 200 µL of Stop Solution to each well.
-
Measure the fluorescence on a plate reader with excitation at approximately 360 nm and emission at approximately 450 nm.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound inhibition assay.
Caption: Degradation pathways and preventative measures for this compound.
References
Validation & Comparative
M-31850: A Comparative Guide to a Potent β-Hexosaminidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of M-31850 with other notable β-hexosaminidase inhibitors. The data presented is intended to assist researchers in evaluating this compound for applications in studying lysosomal storage disorders, such as Tay-Sachs and Sandhoff diseases, and as a potential pharmacological chaperone.
Performance Comparison of β-Hexosaminidase Inhibitors
This compound has been identified as a potent, selective, and competitive inhibitor of β-hexosaminidase.[1] Its inhibitory activity has been quantified against various isoforms of the enzyme and compared with other known inhibitors.
Table 1: Comparative Inhibitory Activity (IC50) of β-Hexosaminidase Inhibitors
| Inhibitor | Human HexA IC50 (µM) | Human HexB IC50 (µM) | Jack Bean Hex (JBHex) IC50 (µM) | Streptomyces plicatus Hex (SpHex) IC50 (µM) |
| This compound | 6.0[1] | 3.1[1] | 280[1] | >500[1] |
| N-Acetyl-D-glucosamine-thiazoline (NGT) | 0.00007¹ | 0.00007¹ | 0.00028¹ | >3.0¹ |
| M-22971 | 0.027¹ | 0.071¹ | 0.23¹ | >1.0¹ |
| M-45373 | 0.020¹ | 0.040¹ | NI (0.6)¹ | NI (0.6)¹ |
¹ Data from a high-throughput screening study.[2] NI = Non-inhibitor at the highest concentration tested.
Table 2: Comparison of Inhibitor Constants (Ki)
| Inhibitor | Target Enzyme | Ki (µM) | Inhibition Type |
| This compound | OfHex2 | 2.5[1] | Competitive |
| This compound | Hex | 0.8[1] | Competitive |
| N-Acetyl-D-glucosamine-thiazoline (NGT) | Human Placental Hex | 0.00028² | Competitive |
² Value determined using human placental β-hexosaminidase.
Mechanism of Action and In-Cellular Activity
This compound acts as a classic competitive inhibitor of β-hexosaminidase, meaning it binds to the active site of the enzyme and competes with the natural substrate.[1] This is evidenced by the observation that the Michaelis constant (Km) increases while the maximum velocity (Vmax) remains unaffected in the presence of the inhibitor.[1]
Furthermore, this compound has demonstrated efficacy as a pharmacological chaperone. In cellular models of infantile Sandhoff disease, this compound produced a dose-dependent increase in the hydrolysis of the synthetic substrate MUG, indicating an enhancement of β-hexosaminidase S (Hex S) levels.[1] It has also been shown to increase the half-life of mutant Hex A in cells from patients with Adult Tay-Sachs disease by more than two-fold at elevated temperatures, suggesting it can stabilize the enzyme.[1]
Experimental Protocols
Determination of IC50 for β-Hexosaminidase Inhibitors
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against β-hexosaminidase activity, based on commonly used fluorometric assays.
Materials:
-
Human β-hexosaminidase A and B (recombinant or purified)
-
This compound and other inhibitors of interest
-
4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG) or 4-Methylumbelliferyl-N-acetyl-β-D-glucosamine-6-sulfate (MUGS) as substrate
-
Assay Buffer: 10 mM Citrate-Phosphate buffer, pH 4.3, containing 0.025% Human Serum Albumin (HSA)[2]
-
Stop Solution: 0.1 M 2-amino-2-methyl-1-propanol, pH 10.5[3]
-
96-well black microtiter plates
-
Fluorometric microplate reader (Excitation: 365 nm, Emission: 450 nm)
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound and other test inhibitors in the assay buffer.
-
Enzyme Preparation: Dilute the β-hexosaminidase enzyme stock to a working concentration in the assay buffer. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the assay.
-
Assay Reaction:
-
To each well of the 96-well plate, add 25 µL of the diluted inhibitor solution. For control wells (no inhibitor), add 25 µL of assay buffer.
-
Add 25 µL of the diluted enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Substrate Addition: Initiate the enzymatic reaction by adding 50 µL of the MUG or MUGS substrate solution (e.g., 75 µM final concentration) to each well.[2]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light. The incubation time should be optimized to ensure the reaction remains in the linear phase.
-
Reaction Termination: Stop the reaction by adding 100 µL of the stop solution to each well.[4]
-
Fluorescence Measurement: Read the fluorescence of each well using a microplate reader with excitation at 365 nm and emission at 450 nm.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Role of β-Hexosaminidase
Lysosomal Degradation Pathway of GM2 Ganglioside
β-Hexosaminidase A is a critical enzyme in the lysosomal degradation pathway of GM2 gangliosides. Its deficiency leads to the accumulation of GM2 ganglioside, primarily in neuronal cells, which is the hallmark of Tay-Sachs and Sandhoff diseases.
Caption: Lysosomal degradation pathway of GM2 ganglioside by β-hexosaminidase A.
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps involved in determining the IC50 value of a β-hexosaminidase inhibitor.
Caption: Experimental workflow for determining the IC50 of a β-hexosaminidase inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HIGH-THROUGHPUT SCREENING FOR NOVEL HUMAN LYSOSOMAL BETA-N-ACETYL HEXOSAMINIDASE INHIBITORS ACTING AS PHARMACOLOGICAL CHAPERONES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Enhancement of β-Hexosaminidase Activity in Fibroblasts from Adult Tay-Sachs and Sandhoff Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellbiolabs.com [cellbiolabs.com]
M-31850 for Tay-Sachs Disease: A Comparative Guide to its Efficacy in Rescuing HexA Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of M-31850, a pharmacological chaperone, against other therapeutic strategies for Tay-Sachs disease, focusing on the validation of its efficacy in rescuing β-hexosaminidase A (HexA) activity. Tay-Sachs disease is a devastating neurodegenerative lysosomal storage disorder caused by mutations in the HEXA gene, leading to deficient HexA activity and the toxic accumulation of GM2 gangliosides in the brain and nerve cells. The restoration of HexA activity is a primary therapeutic goal.
This compound: A Potent Pharmacological Chaperone
This compound is a small molecule that acts as a pharmacological chaperone. It is a potent, selective, and competitive inhibitor of β-hexosaminidase, binding to the misfolded HexA enzyme in the endoplasmic reticulum. This binding helps to stabilize the enzyme's conformation, facilitating its proper folding and trafficking to the lysosome, where it can perform its function of degrading GM2 gangliosides.
Mechanism of Action of this compound
Caption: this compound binds to misfolded HexA in the ER, promoting its proper folding and transport to the lysosome.
Comparative Efficacy in Rescuing HexA Activity
This section compares the quantitative efficacy of this compound with other therapeutic modalities for Tay-Sachs disease.
| Therapeutic Approach | Compound/Method | Efficacy in Rescuing HexA Activity | Experimental System |
| Pharmacological Chaperone | This compound | - IC50 for human HexA: 6.0 μM[1] - Ki: 0.8 μM (competitive inhibitor)[1] - >2-fold increase in the half-life of mutant HexA at 44°C[1] - Dose-dependent increase in MUG hydrolysis (HexA/S activity)[1] - Maximally effective as a PC at a concentration 100-fold lower than N-acetylglucosamine-thiazoline (NGT) | In vitro enzyme assays, Infantile Sandhoff disease (ISD) and Adult Tay-Sachs disease (ATSD) cell lysates |
| Pyrimethamine | - 78 ± 30% increase over baseline lymphocyte HexA activity[2] - Mean peak increase of 2.24-fold over baseline lymphocyte HexA activity[3][4] | In vivo (Late Onset Tay-Sachs patients) | |
| Gene Therapy | AAVrh8-HEXA/HEXB | - Up to 13% of the normal mean CSF HexA activity | In vivo (Infantile Tay-Sachs patients) |
| Stem Cell Therapy | Genetically modified mesenchymal stem cells (MSCs-HEXA-HEXB) | - 2.25-fold increase in HEXA concentration - 222.3% and 265.81% increase in plasma HexA activity in rats at 1 and 2 days post-administration, respectively | In vitro (mutant MSCs), In vivo (rats) |
Experimental Protocols
Measurement of β-Hexosaminidase A Activity using 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide-6-sulfate (4-MUGS)
This assay is a standard method to specifically measure the activity of HexA (and HexS) due to the substrate's specificity.
Materials:
-
Cell lysates or purified enzyme preparations
-
4-MUGS substrate solution (e.g., 10 mM in citrate-phosphate buffer, pH 4.4)
-
Stop buffer (e.g., 0.5 M glycine-carbonate buffer, pH 10.5)
-
Fluorometer and 96-well black microplates
Procedure:
-
Prepare cell lysates by sonication or freeze-thaw cycles in a suitable lysis buffer on ice.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA or Bradford assay).
-
Add a standardized amount of protein from each lysate to the wells of a 96-well black microplate.
-
Initiate the enzymatic reaction by adding the 4-MUGS substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 1 hour).
-
Stop the reaction by adding the stop buffer.
-
Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) using a fluorometer with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 450 nm.
-
Calculate the HexA activity, typically expressed as nanomoles of substrate hydrolyzed per hour per milligram of protein.
Caption: A streamlined workflow for the determination of HexA activity using the 4-MUGS fluorogenic substrate.
Discussion and Conclusion
This compound demonstrates significant promise as a pharmacological chaperone for rescuing HexA activity in the context of Tay-Sachs disease. Its high potency and competitive inhibitory nature suggest a strong and specific interaction with the HexA enzyme. The ability of this compound to increase the half-life of the mutant enzyme and its effectiveness at concentrations significantly lower than other chaperones highlight its potential as a therapeutic candidate.
When compared to other therapeutic strategies, this compound offers the advantage of being a small molecule, which may allow for oral administration and better penetration of the blood-brain barrier, a critical challenge in treating the neurological manifestations of Tay-Sachs disease. While gene and stem cell therapies have shown the ability to restore higher levels of HexA activity, they also present challenges related to delivery, immunogenicity, and long-term safety.
The quantitative data presented in this guide provides a basis for the objective comparison of these different approaches. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound and to directly compare its efficacy and safety profile against other emerging treatments for Tay-Sachs disease. The development of effective therapies will likely involve a multifaceted approach, and pharmacological chaperones like this compound represent a valuable and promising strategy in the fight against this devastating disease.
References
- 1. Restoration of hexosaminidase A activity in human Tay-Sachs fibroblasts via adenoviral vector-mediated gene transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increasing β-hexosaminidase A activity using genetically modified mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to M-31850 and N-acetyl-D-glucosamine-thiazoline (NGT) as Modulators of Cellular Glycosylation
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of post-translational modifications, the dynamic cycling of O-linked β-N-acetylglucosamine (O-GlcNAc) on serine and threonine residues of nuclear and cytoplasmic proteins stands out as a critical regulator of cellular signaling, transcription, and metabolism. This process is governed by the interplay of two key enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety, and O-GlcNAcase (OGA), which removes it. Pharmacological agents that modulate the activity of these enzymes are invaluable tools for dissecting the roles of O-GlcNAcylation in health and disease.
This guide provides a comparative overview of two such agents: M-31850 and N-acetyl-D-glucosamine-thiazoline (NGT). While both are utilized in the study of glycosylation, they exhibit distinct primary targets and mechanisms of action. This document aims to provide an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Performance Comparison: this compound vs. NGT
This compound is a naphthalimide derivative that functions as a potent and selective competitive inhibitor of β-hexosaminidase (Hex) isoenzymes HexA and HexB.[1][2][3] In contrast, N-acetyl-D-glucosamine-thiazoline (NGT) is a glycomimetic compound designed as a transition-state analog inhibitor of O-GlcNAcase (OGA).[4] While both compounds can influence cellular glycosylation pathways, their primary enzymatic targets differ significantly. NGT is known to also inhibit β-hexosaminidases, albeit with different potency compared to its action on OGA.
| Feature | This compound | N-acetyl-D-glucosamine-thiazoline (NGT) |
| Primary Target | β-Hexosaminidase A (HexA) & B (HexB)[1][2][3] | O-GlcNAcase (OGA)[4] |
| Mechanism of Action | Competitive inhibitor[1][3] | Transition-state analog inhibitor |
| IC50 (HexA) | 6.0 µM (human)[1][2][3] | Less potent than for OGA |
| IC50 (HexB) | 3.1 µM (human)[1][2][3] | Less potent than for OGA |
| Ki (OGA) | Not reported | ~70 nM |
| Cell Permeability | Cell-permeable | Cell-permeable |
| Key Applications | Pharmacological chaperone for Tay-Sachs and Sandhoff diseases; tool to study lysosomal hexosaminidase function. | Increasing cellular O-GlcNAc levels to study the functional roles of O-GlcNAcylation; OGA inhibitor. |
Signaling Pathways and Experimental Workflows
The inhibition of OGA by NGT leads to an accumulation of O-GlcNAc on a multitude of intracellular proteins, thereby impacting various signaling pathways. The following diagram illustrates some of the key pathways modulated by OGA inhibition.
Caption: OGA inhibition by NGT increases protein O-GlcNAcylation, affecting multiple downstream pathways.
The following diagram outlines a typical experimental workflow to compare the effects of this compound and NGT on cellular O-GlcNAc levels.
Caption: Workflow for comparing this compound and NGT effects on OGA/Hex activity and O-GlcNAc levels.
Experimental Protocols
OGA Activity Assay (Fluorogenic)
This protocol is adapted from methods described for measuring OGA activity using a fluorogenic substrate.[5]
Materials:
-
Cell lysate containing OGA
-
OGA Assay Buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.4)
-
Fluorogenic OGA substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide)
-
Test compounds (this compound, NGT) dissolved in a suitable solvent (e.g., DMSO)
-
Stop Solution (e.g., 0.5 M sodium carbonate)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and NGT in OGA Assay Buffer.
-
In a 96-well plate, add 10 µL of each inhibitor dilution. Include wells for a vehicle control (DMSO) and a no-enzyme control.
-
Add 70 µL of cell lysate (appropriately diluted in OGA Assay Buffer) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the fluorogenic OGA substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Measure the fluorescence on a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex: 365 nm, Em: 445 nm for 4-Methylumbelliferone).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 values.
Measurement of Cellular O-GlcNAc Levels by Western Blot
This protocol outlines the steps to assess changes in total cellular O-GlcNAc levels following treatment with this compound or NGT.
Materials:
-
Cultured cells
-
This compound and NGT
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody: anti-O-GlcNAc antibody (e.g., CTD110.6)
-
Primary antibody: loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound, NGT, or vehicle control for the desired duration (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in cell lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-O-GlcNAc primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative change in O-GlcNAc levels.
Conclusion
This compound and NGT are valuable chemical tools for investigating the complex world of protein glycosylation. While this compound serves as a specific inhibitor of β-hexosaminidases A and B, making it a key tool for studying lysosomal storage diseases, NGT is a potent inhibitor of OGA, enabling the study of O-GlcNAc signaling dynamics. The choice between these two compounds will depend on the specific research question and the enzymatic activity being targeted. A thorough understanding of their distinct specificities is crucial for the accurate interpretation of experimental results.
References
Comparative Analysis of M-31850 and Pyrimethamine for Tay-Sachs Disease: A Guide for Researchers
This guide provides a detailed comparative analysis of two pharmacological chaperones, M-31850 and pyrimethamine (B1678524), for the potential treatment of Tay-Sachs disease. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data, methodologies, and underlying mechanisms of action.
Introduction to Tay-Sachs Disease and Pharmacological Chaperones
Tay-Sachs disease is a rare, inherited lysosomal storage disorder caused by mutations in the HEXA gene, which encodes the alpha subunit of the lysosomal enzyme β-hexosaminidase A (HexA).[1] This enzymatic deficiency leads to the accumulation of GM2 gangliosides, particularly in the neurons of the central nervous system, resulting in progressive neurodegeneration.[1] Pharmacological chaperones (PCs) are small molecules that can bind to and stabilize mutant enzymes, facilitating their proper folding and trafficking to the lysosome, thereby increasing residual enzyme activity. This approach is particularly relevant for late-onset forms of Tay-Sachs disease where some residual, albeit unstable, HexA protein is produced.
Compound Overview
This compound is a potent and selective competitive inhibitor of β-hexosaminidase, identified through high-throughput screening. It functions as a pharmacological chaperone by stabilizing the mutant HexA enzyme.[2]
Pyrimethamine is an FDA-approved drug, traditionally used as an antimalarial and antiparasitic agent. It has been repurposed as a pharmacological chaperone for Tay-Sachs disease after being identified as an inhibitor of β-hexosaminidase.[3]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and pyrimethamine from in vitro and clinical studies.
Table 1: In Vitro Efficacy and Potency
| Parameter | This compound | Pyrimethamine | Source |
| Target | β-Hexosaminidase A (HexA) & B (HexB) | β-Hexosaminidase A (HexA) | [2][3] |
| IC50 (HexA) | 6.0 µM | Not explicitly reported as IC50, identified as a µM competitive inhibitor | [2] |
| IC50 (HexB) | 3.1 µM | Not reported | [2] |
| Ki | 0.8 µM (for Hex) | Not explicitly reported | [2] |
| Mechanism | Competitive Inhibitor | Competitive Inhibitor | [2][4] |
| Effect on Mutant HexA Half-life | More than two-fold increase at 44°C | Not reported | [2] |
| Effective Concentration (in vitro) | Maximally effective at ~10 µM | Effective at concentrations corresponding to therapeutic doses | [3] |
Table 2: Clinical and In Vivo Data (Pyrimethamine)
| Study Type | Patient Population | Dosage | Key Findings | Source |
| Open-label, Phase I/II Clinical Trial | Late-onset GM2 gangliosidosis (Tay-Sachs or Sandhoff) | Escalating doses up to 100 mg/day over 16 weeks | Up to 4-fold enhancement of leukocyte HexA activity at doses ≤ 50 mg/day. Significant side effects at ≥ 75 mg/day. | [5] |
| Open-label, Extended Pilot Study | Late-onset Tay-Sachs (LOTS) | ~2.7 mg/day (average), administered cyclically | Mean peak increase of 2.24-fold in lymphocyte HexA activity over baseline. The increase was transient and not associated with discernible clinical benefits. | [6][7] |
| Case Study (Juvenile-onset) | Juvenile Tay-Sachs | 25 mg/day | Increase in leukocyte HexA levels from 2.6 to 4.4 nmol/h/mg. Temporary biochemical benefit without sustained clinical improvement. | [3] |
Mechanism of Action: Signaling Pathway
Tay-Sachs disease pathogenesis and the mechanism of action of pharmacological chaperones can be visualized through the following signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
β-Hexosaminidase A (HexA) Activity Assay in Fibroblasts
This protocol is adapted from studies evaluating pharmacological chaperones in Tay-Sachs and Sandhoff patient fibroblasts.
Objective: To measure the enzymatic activity of HexA in cultured fibroblasts following treatment with a pharmacological chaperone.
Materials:
-
Cultured human fibroblasts from Tay-Sachs patients and healthy controls.
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Pharmacological chaperone (this compound or pyrimethamine) dissolved in a suitable solvent (e.g., DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., 10 mM sodium phosphate (B84403) buffer, pH 6.0, with 0.1% Triton X-100).
-
Fluorogenic substrate: 4-methylumbelliferyl-N-acetyl-β-D-glucosamine-6-sulfate (4-MUGS).
-
Stop solution (e.g., 0.5 M glycine-carbonate buffer, pH 10.5).
-
Microplate fluorometer.
-
Protein assay reagent (e.g., BCA or Bradford).
Procedure:
-
Cell Culture and Treatment:
-
Plate fibroblasts in multi-well plates and culture until they reach a desired confluency (e.g., 80-90%).
-
Treat the cells with varying concentrations of the pharmacological chaperone (or vehicle control) for a specified period (e.g., 3-5 days).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the total protein concentration of each cell lysate using a standard protein assay.
-
-
Enzyme Activity Assay:
-
In a black 96-well plate, add a specific amount of cell lysate (e.g., 10 µg of total protein) to each well.
-
Add the 4-MUGS substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Measure the fluorescence of the product (4-methylumbelliferone) using a microplate fluorometer (excitation ~365 nm, emission ~450 nm).
-
Calculate the HexA activity as nanomoles of substrate hydrolyzed per hour per milligram of total protein.
-
Compare the HexA activity in treated cells to that in untreated control cells.
-
GM2 Ganglioside Quantification by LC-MS/MS
This protocol outlines a general method for the quantification of GM2 gangliosides in cellular extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Objective: To measure the levels of GM2 ganglioside accumulation in Tay-Sachs patient cells with and without pharmacological chaperone treatment.
Materials:
-
Cultured fibroblasts or other cell types.
-
Pharmacological chaperone.
-
Solvents for lipid extraction (e.g., chloroform, methanol, water).
-
Internal standard (e.g., a deuterated GM2 ganglioside analog).
-
LC-MS/MS system.
Procedure:
-
Sample Preparation:
-
Harvest and wash cells treated with the pharmacological chaperone or vehicle.
-
Perform a lipid extraction using a method such as the Folch extraction (chloroform:methanol:water).
-
Add a known amount of the internal standard to each sample before extraction for accurate quantification.
-
-
Solid-Phase Extraction (SPE):
-
Further purify the lipid extract to isolate the ganglioside fraction using a C18 SPE cartridge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried ganglioside fraction in a suitable solvent.
-
Inject the sample into the LC-MS/MS system.
-
Separate the different ganglioside species using a suitable liquid chromatography method.
-
Detect and quantify the specific GM2 ganglioside species using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the concentration of GM2 ganglioside in each sample relative to the internal standard.
-
Compare the GM2 levels in treated versus untreated cells.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating pharmacological chaperones for Tay-Sachs disease.
Conclusion
Both this compound and pyrimethamine demonstrate potential as pharmacological chaperones for Tay-Sachs disease by increasing the activity of mutant β-hexosaminidase A. This compound shows high potency in in vitro assays, while pyrimethamine has been investigated in clinical trials for late-onset Tay-Sachs disease, showing a modest and often transient increase in HexA activity. Further preclinical and comparative studies are warranted to fully elucidate the therapeutic potential of this compound and to optimize the clinical application of pyrimethamine. This guide provides a foundational framework for researchers to design and interpret experiments aimed at advancing therapeutic strategies for Tay-Sachs disease.
References
- 1. Generation of HEXA-deficient hiPSCs from fibroblasts of a Tay-Sachs disease patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Western blotting analysis of the beta-hexosaminidase alpha- and beta-subunits in cultured fibroblasts from cases of various forms of GM2 gangliosidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An open-label Phase I/II clinical trial of pyrimethamine for the treatment of patients affected with chronic GM2 gangliosidosis (Tay–Sachs or Sandhoff variants) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trial.medpath.com [trial.medpath.com]
- 6. Plasma GM2 ganglioside potential biomarker for diagnosis, prognosis and disease monitoring of GM2-Gangliosidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An open-label Phase I/II clinical trial of pyrimethamine for the treatment of patients affected with chronic GM2 gangliosidosis (Tay-Sachs or Sandhoff variants) - PubMed [pubmed.ncbi.nlm.nih.gov]
M-31850 In Vitro Specificity and Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro specificity and selectivity of M-31850, a pharmacological chaperone for β-hexosaminidase A. Its performance is evaluated against other known inhibitors, supported by experimental data to aid in research and drug development decisions.
Introduction
This compound is a naphthalimide derivative identified as a pharmacological chaperone for the lysosomal enzyme β-hexosaminidase A (HexA), the enzyme deficient in Tay-Sachs disease. Pharmacological chaperones are small molecules that bind to mutant enzymes, stabilizing their conformation and facilitating proper trafficking to the lysosome, thereby increasing residual enzyme activity. A critical attribute for any pharmacological chaperone is its specificity for the target enzyme and selectivity over other related enzymes to minimize off-target effects. For inhibitors of β-hexosaminidase, a key off-target enzyme is O-GlcNAcase (OGA), a ubiquitously expressed enzyme with a similar substrate preference. This guide compares the in vitro inhibitory potency and selectivity of this compound with other pharmacological chaperones, pyrimethamine (B1678524) and PUGNAc.
Comparative Analysis of In Vitro Inhibitory Activity
The in vitro inhibitory activities of this compound and alternative compounds against human β-hexosaminidase isoforms (HexA and HexB) and the key off-target enzyme O-GlcNAcase (OGA) are summarized in the table below. This data allows for a direct comparison of the potency and selectivity of these compounds.
| Compound | Target Enzyme | IC50 / Ki | Selectivity Discussion |
| This compound | human HexA | IC50: 6.0 µM[1][2][3][4] | This compound is a potent inhibitor of both HexA and HexB.[1][2][3][4] Direct experimental data on its inhibitory activity against O-GlcNAcase is not readily available in the public domain. However, studies on other naphthalimide derivatives have shown that high selectivity for OGA over β-hexosaminidase can be achieved through chemical modifications, suggesting the naphthalimide scaffold is amenable to selective targeting.[5][6] |
| human HexB | IC50: 3.1 µM[1][2][3][4] | ||
| Hex | Ki: 0.8 µM[1] | ||
| Pyrimethamine | Hex isozymes | IC50: 5–13 μM (pH 4.3)[6] | Pyrimethamine exhibits inhibitory activity against hexosaminidases in the low micromolar range.[6] Its selectivity against OGA has not been extensively reported in comparative studies, but it is generally considered a non-selective inhibitor. |
| Hex A | IC50: ~2 µM (pH 6.5)[6] | ||
| PUGNAc | β-hexosaminidase | IC50: 6 nM[5] | PUGNAc is a potent inhibitor of both β-hexosaminidase and OGA, with IC50 values in the nanomolar range for both.[5] This lack of selectivity is a significant drawback for its use as a specific pharmacological chaperone for HexA. |
| HexA/B | IC50: 25 nM[5] | ||
| hOGA/OGA | IC50: 35/46 nM[5] |
Signaling Pathways and Mechanisms
The following diagram illustrates the mechanism of action of pharmacological chaperones like this compound in the context of Tay-Sachs disease.
Caption: this compound rescues misfolded HexA in the ER.
Experimental Protocols
The following are generalized protocols for the in vitro assessment of β-hexosaminidase and O-GlcNAcase activity, which are foundational for determining the specificity and selectivity of inhibitors like this compound.
β-Hexosaminidase Activity Assay
This assay measures the enzymatic activity of HexA and HexB by monitoring the cleavage of a synthetic substrate.
-
Materials:
-
Recombinant human β-hexosaminidase A and B
-
Assay Buffer (e.g., 0.1 M citrate/phosphate buffer, pH 4.5)
-
Substrate: 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MUG) or p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc)
-
Stop Solution (e.g., 0.2 M glycine-carbonate buffer, pH 10.5)
-
Test compounds (this compound, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate (black for fluorescence, clear for absorbance)
-
Plate reader (fluorometer or spectrophotometer)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add a fixed amount of β-hexosaminidase enzyme to each well.
-
Add the diluted test compounds to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate (4-MUG or pNP-GlcNAc) to each well.
-
Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence (Ex/Em: ~365/445 nm for 4-MUG) or absorbance (405 nm for pNP) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
O-GlcNAcase (OGA) Activity Assay
This assay is similar to the β-hexosaminidase assay but is performed under conditions optimal for OGA activity.
-
Materials:
-
Recombinant human O-GlcNAcase
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 2.5 mM MgCl2)
-
Substrate: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc)
-
Stop Solution (e.g., 0.4 M Na2CO3)
-
Test compounds
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Follow the same steps for compound dilution and enzyme addition as in the β-hexosaminidase assay.
-
Pre-incubate the enzyme and test compounds at 37°C.
-
Start the reaction by adding the pNP-GlcNAc substrate.
-
Incubate at 37°C for an appropriate time.
-
Terminate the reaction with the stop solution.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 values as described above.
-
Experimental Workflow Diagram
The following diagram outlines the typical workflow for assessing the in vitro selectivity of a compound.
Caption: Workflow for assessing in vitro selectivity.
References
- 1. Modification of the Thioglycosyl-Naphthalimides as Potent and Selective Human O-GlcNAcase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Optimization of Thioglycosyl–naphthalimides as Efficient Inhibitors Against Human O-GlcNAcase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Design and Optimization of Thioglycosyl–naphthalimides as Efficient Inhibitors Against Human O-GlcNAcase [frontiersin.org]
- 6. Modification of the Thioglycosyl–Naphthalimides as Potent and Selective Human O-GlcNAcase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity of M-31850 with Non-Human β-Hexosaminidases: A Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of M-31850, a potent, selective, and competitive inhibitor of human β-hexosaminidase (Hex), with β-hexosaminidases from various non-human species. Understanding the species-specific inhibitory profile of this compound is crucial for the selection of appropriate animal models in preclinical studies aimed at evaluating its therapeutic potential, particularly for lysosomal storage disorders like Tay-Sachs and Sandhoff diseases.
Introduction to this compound
This compound is a small molecule inhibitor of human β-hexosaminidase isoforms A (HexA) and B (HexB).[1] It acts as a competitive inhibitor, meaning it binds to the active site of the enzyme, thereby preventing the binding and processing of its natural substrates.[1] This mechanism of action has led to its investigation as a potential pharmacological chaperone for mutations that cause instability in the β-hexosaminidase enzyme, where it may aid in proper folding and trafficking to the lysosome.
Cross-Reactivity Data
The inhibitory activity of this compound has been evaluated against β-hexosaminidases from different species. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below. Lower IC50 values indicate greater potency.
| Species | Enzyme | IC50 (µM) |
| Human | β-Hexosaminidase A (HexA) | 6.0[1] |
| β-Hexosaminidase B (HexB) | 3.1[1] | |
| Jack Bean | β-Hexosaminidase | 280[1] |
| Streptomyces plicatus (Bacterial) | β-Hexosaminidase | >500[1] |
| Mouse, Rat, Monkey, Dog | β-Hexosaminidase | Data not publicly available |
Data Analysis:
The available data demonstrates that this compound is a highly potent inhibitor of human β-hexosaminidases A and B, with IC50 values in the low micromolar range.[1] In contrast, its inhibitory activity against β-hexosaminidase from Jack Bean is significantly weaker, with an IC50 value approximately 47 to 90-fold higher than for the human enzymes.[1] The compound shows negligible activity against the bacterial β-hexosaminidase from Streptomyces plicatus.[1]
A critical gap in the current publicly available data is the lack of IC50 values for this compound against β-hexosaminidases from common preclinical animal models such as mouse, rat, monkey, and dog. This information is essential for designing and interpreting preclinical efficacy and safety studies. Researchers are strongly encouraged to determine the cross-reactivity of this compound in their chosen animal model systems prior to initiating in vivo experiments.
Experimental Protocols
The following is a detailed protocol for determining the IC50 of an inhibitor against β-hexosaminidase activity. This method can be adapted to assess the cross-reactivity of this compound with β-hexosaminidases from various non-human species.
Principle:
This assay measures the enzymatic activity of β-hexosaminidase by monitoring the cleavage of a fluorogenic substrate, 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MUG). The product of this reaction, 4-methylumbelliferone (B1674119) (4-MU), is highly fluorescent, and its fluorescence intensity is directly proportional to the enzyme activity. The IC50 value is determined by measuring the enzyme activity in the presence of varying concentrations of the inhibitor.
Materials:
-
β-Hexosaminidase enzyme source (e.g., purified enzyme, cell lysates, or tissue homogenates from the species of interest)
-
This compound or other test inhibitor
-
4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MUG) substrate
-
Citrate-phosphate buffer (pH 4.5)
-
Stop solution (e.g., 0.5 M glycine-NaOH, pH 10.4)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: ~365 nm, Emission: ~450 nm)
-
Incubator (37°C)
Procedure:
-
Enzyme Preparation: Prepare enzyme dilutions in cold citrate-phosphate buffer to a concentration that yields a linear reaction rate for at least 30 minutes. The optimal concentration should be determined empirically.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Create a serial dilution of the inhibitor in citrate-phosphate buffer to cover a range of concentrations (e.g., from 0.01 µM to 1000 µM).
-
Assay Setup:
-
In a 96-well black microplate, add 20 µL of each inhibitor dilution to triplicate wells.
-
Include control wells containing buffer only (for background fluorescence) and enzyme with no inhibitor (for maximum activity).
-
Add 20 µL of the diluted enzyme solution to all wells except the background control wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Prepare the 4-MUG substrate solution in citrate-phosphate buffer. The final concentration in the reaction should be at or near the Km value for the specific enzyme being tested.
-
Initiate the reaction by adding 20 µL of the 4-MUG substrate solution to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding 200 µL of the stop solution to each well. The alkaline pH of the stop solution also enhances the fluorescence of the 4-MU product.
-
Read the fluorescence of the plate using a microplate reader with excitation at ~365 nm and emission at ~450 nm.
-
-
Data Analysis:
-
Subtract the average background fluorescence from all other readings.
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
-
Experimental Workflow and Signaling Pathway Diagrams
To facilitate a clearer understanding of the experimental process and the underlying biological context, the following diagrams are provided.
Caption: Workflow for IC50 Determination of this compound.
References
Navigating the Structure-Activity Landscape of M-31850 Analogs as β-Hexosaminidase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of M-31850 analogs, focusing on their structure-activity relationships (SAR) as inhibitors of β-hexosaminidase. The data presented is compiled from key studies in the field to facilitate the rational design of novel and more potent pharmacological chaperones for lysosomal storage diseases such as Tay-Sachs and Sandhoff disease.
This compound, a naphthalimide derivative, is a known potent and selective competitive inhibitor of human β-hexosaminidase (Hex), with IC50 values of 6.0 μM for HexA and 3.1 μM for HexB.[1][2] Its ability to act as a pharmacological chaperone, stabilizing the enzyme and restoring its function, has spurred the development of various analogs to improve its therapeutic potential. This guide delves into the SAR of these analogs, providing a clear comparison of their inhibitory activities based on available experimental data.
Comparative Inhibitory Potency of this compound and Its Analogs
The following table summarizes the inhibitory potency (Ki) of a series of naphthalimide-based thioglycoside analogs against human β-hexosaminidase B (hsHexB). These compounds, structurally related to this compound, offer insights into the structural modifications that influence inhibitory activity. The data is extracted from a pivotal study on the design and synthesis of novel β-N-acetylhexosaminidases inhibitors.[2][3]
| Compound ID | Linker Structure | Ki (μM) against hsHexB |
| This compound | Iminodi-2,1-ethanediyl | - (IC50 = 3.1 µM) |
| 15j | 2-aminoethyl-naphthalimide moiety | 0.91 |
| 15b | N/A | 30.42 |
| 15a | 2-aminoethyl-naphthalimide moiety | Potent |
| 15d | 2-aminoethyl-naphthalimide moiety | Potent |
| 15g | 2-aminoethyl-naphthalimide moiety | Potent |
| 15c | 4-aminobutyl-naphthalimide moiety | Less Potent than 15a/b |
Key Findings from SAR Studies:
-
The 2-aminoethyl-naphthalimide moiety appears critical for maintaining high inhibitory potency against hsHexB, as seen in the most potent compounds 15j, 15a, 15d, and 15g.[2]
-
Increasing the carbon chain length of the linker from a 2-aminoethyl to a 4-aminobutyl group generally leads to a decrease in inhibitory potency.[2]
Experimental Protocols
β-Hexosaminidase Inhibition Assay
The inhibitory activity of this compound analogs is typically determined using a fluorometric assay that measures the enzymatic activity of β-hexosaminidase.
Materials:
-
Human β-hexosaminidase B (hsHexB)
-
4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG), substrate
-
Citrate-phosphate buffer (pH 4.5)
-
Glycine-NaOH buffer (pH 10.7), stop solution
-
Test compounds (this compound analogs)
-
96-well black microplates
-
Fluorometric plate reader (Excitation: 365 nm, Emission: 450 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the test compound dilutions to the respective wells and incubate for a predefined period at 37°C.
-
Initiate the enzymatic reaction by adding the MUG substrate to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 15-30 minutes).
-
Stop the reaction by adding the glycine-NaOH buffer.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 or Ki values by non-linear regression analysis.
Pharmacological Chaperone Activity Assay (Cellular Thermal Shift Assay - CETSA)
The ability of this compound analogs to act as pharmacological chaperones can be assessed by their capacity to stabilize the β-hexosaminidase enzyme in a cellular context, often measured using a Cellular Thermal Shift Assay (CETSA).
Materials:
-
Patient-derived fibroblasts with a specific β-hexosaminidase mutation
-
Cell culture medium and supplements
-
Test compounds (this compound analogs)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Western blotting or ELISA equipment
Procedure:
-
Culture patient-derived fibroblasts to confluency.
-
Treat the cells with various concentrations of the test compounds or vehicle control and incubate for a specified period (e.g., 24-48 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes) to induce thermal denaturation of proteins.
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble, stabilized proteins.
-
Quantify the amount of soluble β-hexosaminidase in the supernatant using Western blotting or ELISA with an antibody specific for the enzyme.
-
A compound with pharmacological chaperone activity will result in a higher amount of soluble enzyme at elevated temperatures compared to the vehicle control.
Visualizing the Mechanism of Action
GM2 Ganglioside Catabolism Pathway
Deficiency in β-hexosaminidase A (Hex A) disrupts the normal catabolism of GM2 gangliosides, leading to their accumulation in lysosomes, a hallmark of Tay-Sachs disease. The following diagram illustrates this critical metabolic pathway.
Caption: The catabolic pathway of GM2 ganglioside in the lysosome.
Experimental Workflow for SAR Studies
The following diagram outlines the typical workflow for conducting structure-activity relationship studies of this compound analogs.
Caption: A typical workflow for SAR studies of this compound analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of naphthalimide group-bearing thioglycosides as novel β-N-acetylhexosaminidases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of naphthalimide group-bearing thioglycosides as novel β-N-acetylhexosaminidases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Long-Term Stability of M-31850-Rescued Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of pharmacological chaperones (PCs) has opened new avenues for treating genetic disorders caused by protein misfolding, such as Tay-Sachs and Sandhoff diseases. These diseases arise from mutations in the HEXA and HEXB genes, respectively, leading to a deficiency of the lysosomal enzyme β-hexosaminidase (Hex). M-31850 has emerged as a potent and selective competitive inhibitor of HexA and HexB, acting as a pharmacological chaperone to stabilize mutant forms of the enzyme and increase their cellular activity. This guide provides a comparative evaluation of the long-term stability of this compound-rescued enzymes against other therapeutic strategies, supported by available experimental data and detailed protocols.
Mechanism of Action: this compound as a Pharmacological Chaperone
Mutations in the genes encoding β-hexosaminidase often lead to misfolded proteins that are retained in the endoplasmic reticulum (ER) and targeted for degradation. Pharmacological chaperones like this compound are small molecules that bind to the mutant enzyme in the ER, promoting its correct folding and subsequent trafficking to the lysosome, where it can perform its catalytic function.
Comparative Stability of Rescued β-Hexosaminidase
While direct, long-term (months) stability data for this compound-rescued β-hexosaminidase is not yet publicly available, we can infer its potential performance based on existing data and compare it with unstabilized enzymes and those rescued by other chaperones.
Key Stability Parameters:
-
Thermal Stability: this compound has been shown to increase the half-life of mutant HexA more than two-fold at 44°C, indicating a significant enhancement of its thermal stability.[1][2]
-
Long-Term Storage: Lysosomal enzymes, in general, show good stability when stored at -20°C or -80°C.[1] However, at higher temperatures like 4°C and room temperature, their activity significantly decreases over time.[1] It is anticipated that this compound would confer enhanced stability under these conditions as well.
Data Summary:
The following table summarizes the available and inferred stability data for β-hexosaminidase under different conditions.
| Condition | Unstabilized β-Hexosaminidase | This compound-Rescued β-Hexosaminidase (Inferred) | Pyrimethamine-Rescued β-Hexosaminidase |
| Storage at 4°C | Significant activity loss over days to weeks.[1] | Expected to retain a higher percentage of activity over several months compared to unstabilized enzyme. | Data not available, but the chaperone itself is stable for at least 91 days at 4°C.[3] |
| Storage at Room Temp (~25°C) | Rapid loss of activity within days.[1] | Expected to show a slower rate of inactivation compared to the unstabilized enzyme, but less stable than at 4°C. | The chaperone itself is stable for at least 91 days at 25°C.[3] |
| Storage at -20°C / -80°C | Generally stable for months.[1] | Expected to be highly stable for extended periods. | Expected to be highly stable. |
| Thermal Challenge (e.g., 44°C) | Rapid denaturation. | >2-fold increase in half-life.[1][2] | Data not available. |
| Enhancement of Cellular Activity | Baseline mutant activity. | Dose-dependent increase in HexS levels in Sandhoff disease cells.[1] | Up to 4-fold enhancement of HexA activity in patients with late-onset GM2 gangliosidosis. |
Alternative Pharmacological Chaperones:
-
Pyrimethamine (B1678524): An approved antimalarial drug, pyrimethamine has been identified as a pharmacological chaperone for β-hexosaminidase. Clinical studies have shown its potential to increase HexA activity in patients.
-
NAG-thiazoline: A potent competitive inhibitor of β-hexosaminidase that acts as a molecular chaperone, aiding in the proper folding of mutant HexA.[4]
-
sp2-Iminosugar Glycomimetics: These compounds are selective nanomolar competitive inhibitors of human HexA and have been shown to increase lysosomal HexA activity in Tay-Sachs patient fibroblasts.
Experimental Protocols
Long-Term Stability Assessment of Rescued β-Hexosaminidase
This protocol outlines a method for evaluating the long-term stability of β-hexosaminidase rescued by a pharmacological chaperone.
1. Enzyme Preparation:
-
Culture patient-derived fibroblasts with the specific β-hexosaminidase mutation of interest.
-
Incubate the cells in the presence of this compound (or other chaperones) at an optimized concentration for a sufficient period to allow for enzyme rescue and trafficking.
-
Harvest the cells and prepare a cell lysate by sonication or freeze-thaw cycles in a suitable buffer (e.g., 100 mM sodium citrate, pH 4.5).
-
Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).
2. Stability Study Setup:
-
Aliquot the cell lysate into multiple tubes.
-
Store the aliquots at various temperatures: -80°C, -20°C, 4°C, and room temperature (~25°C).
-
Establish a timeline for activity measurement (e.g., day 0, week 1, week 4, and monthly thereafter for up to one year).
3. β-Hexosaminidase Activity Assay (using 4-MUG): [5][6][7]
-
Reagents:
-
Procedure:
-
At each time point, thaw an aliquot of the stored enzyme lysate.
-
In a 96-well black microplate, add a specific amount of cell lysate (e.g., 10-20 µg of total protein).
-
Initiate the reaction by adding the working substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 10-60 minutes).
-
Stop the reaction by adding the Stop Solution.
-
Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.[5]
-
-
Data Analysis:
-
Calculate the enzyme activity as the rate of product formation per unit of time per milligram of protein.
-
Plot the percentage of remaining enzyme activity against time for each storage temperature.
-
Determine the half-life (t½) of the enzyme under each condition.
-
Conclusion
This compound demonstrates significant promise as a pharmacological chaperone for rescuing mutant β-hexosaminidase activity. The available data on its ability to enhance the thermal stability of the enzyme suggests that it will likely confer substantial long-term stability during storage, a critical factor for therapeutic applications. Further long-term studies are warranted to quantify this stability advantage over extended periods and across various storage conditions. The experimental protocols provided in this guide offer a framework for conducting such evaluations, enabling a direct comparison of this compound with other emerging therapeutic strategies for Tay-Sachs and Sandhoff diseases. This will ultimately aid researchers and drug development professionals in making informed decisions for advancing the most effective treatments for these devastating disorders.
References
- 1. Effect of temperature on lysosomal enzyme activity during preparation and storage of dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unusual thermolability properties of beta-hexosaminidase: studies of enzyme from cultured cells and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Role of Pharmacological Chaperones in Lysosomal Storage Disorders: A Review of the Evidence and Informed Approach to Reclassification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. Enhanced Stability of Long-Living Immobilized Recombinant β-d-N-Acetyl-Hexosaminidase A on Polylactic Acid (PLA) Films for Potential Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological Chaperone Therapy: Preclinical Development, Clinical Translation, and Prospects for the Treatment of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of M-31850 and Other Small Molecule Chaperones for β-Hexosaminidase Deficiencies
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of M-31850 with Alternative Pharmacological Chaperones for Tay-Sachs and Sandhoff Diseases, Supported by Experimental Data.
This guide provides a comparative overview of the small molecule chaperone this compound and other notable chaperones, Pyrimethamine and NAG-thiazoline, which have been investigated for their potential in treating GM2 gangliosidoses, such as Tay-Sachs and Sandhoff diseases. These devastating lysosomal storage disorders are caused by mutations in the HEXA and HEXB genes, respectively, leading to a deficiency in the β-hexosaminidase enzyme and a subsequent toxic accumulation of GM2 gangliosides in neurons.[1][2][3] Pharmacological chaperones are small molecules that can bind to and stabilize misfolded mutant enzymes, facilitating their proper trafficking from the endoplasmic reticulum to the lysosome, thereby increasing residual enzyme activity.[4][5][6]
Quantitative Comparison of β-Hexosaminidase Inhibitors
The efficacy of competitive inhibitors as pharmacological chaperones is often initially assessed by their inhibitory activity against the target enzyme. The following table summarizes the available quantitative data for this compound, Pyrimethamine, and NAG-thiazoline against human β-hexosaminidase A (HexA) and B (HexB). It is important to note that this data is compiled from various sources and experimental conditions may differ.
| Compound | Target Enzyme | IC50 | Ki | Reference(s) |
| This compound | Human HexA | 6.0 µM | 0.8 µM | [7] |
| Human HexB | 3.1 µM | [7] | ||
| Pyrimethamine | Human HexA | Data not consistently reported as IC50 | Binds to the active site | [1][4][8] |
| NAG-thiazoline | Human HexB | Potent inhibitor (specific values vary) | Potent inhibitor (specific values vary) | [9][10] |
Note: IC50 represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. Ki is the inhibition constant, a measure of the inhibitor's binding affinity to the enzyme. Lower values for both IC50 and Ki generally indicate higher potency. The inhibitory activity of Pyrimethamine has been demonstrated to increase HexA activity in patient cells, but standardized IC50 values are not as readily available in the reviewed literature.[1][4][11][12] NAG-thiazoline is a well-established potent inhibitor of β-hexosaminidases.[9][10]
Mechanism of Action: Rescuing Misfolded Enzymes
Pharmacological chaperones function by stabilizing the native conformation of a mutated enzyme within the endoplasmic reticulum (ER). This prevents the misfolded protein from being targeted for degradation via the ER-associated degradation (ERAD) pathway. By promoting proper folding, these small molecules allow the enzyme to transit through the Golgi apparatus and reach the lysosome, where it can exert its catalytic activity.
Below are diagrams illustrating the general mechanism of action of pharmacological chaperones and the cellular pathways they modulate.
Caption: General mechanism of pharmacological chaperone action.
Caption: Modulation of the UPR and ERAD pathways by pharmacological chaperones.
Experimental Protocols
The following are generalized methodologies for key experiments used to evaluate and compare small molecule chaperones for β-hexosaminidase.
β-Hexosaminidase Activity Assay
This assay measures the enzymatic activity of β-hexosaminidase in cell lysates or purified enzyme preparations.
Materials:
-
Cell lysates from patient-derived fibroblasts or engineered cell lines expressing mutant β-hexosaminidase.
-
Purified recombinant human β-hexosaminidase (for inhibitor screening).
-
Assay Buffer: Typically a citrate-phosphate buffer at a pH optimal for the enzyme (e.g., pH 4.1-4.5).
-
Substrate: A fluorogenic substrate such as 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MUG).
-
Stop Solution: A high pH buffer, such as 0.25 M glycine-carbonate buffer (pH 10.4), to terminate the reaction and enhance fluorescence.
-
96-well black microplates.
-
Fluorometric microplate reader.
Procedure:
-
Prepare serial dilutions of the small molecule chaperone (e.g., this compound) in the assay buffer.
-
In a 96-well plate, add a defined amount of cell lysate or purified enzyme to each well.
-
Add the different concentrations of the chaperone to the wells and incubate for a specified period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the 4-MUG substrate to all wells.
-
Incubate the plate at 37°C for a set time (e.g., 15-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence of the product (4-methylumbelliferone) using a microplate reader with excitation at ~365 nm and emission at ~450 nm.
-
Calculate the enzyme activity and the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Thermal Stability Assay (Thermal Shift Assay)
This assay determines the ability of a small molecule chaperone to increase the thermal stability of the target enzyme. Ligand binding typically stabilizes the protein, leading to a higher melting temperature (Tm).
Materials:
-
Purified recombinant β-hexosaminidase.
-
Buffer at a relevant pH (e.g., neutral pH to mimic the ER or acidic pH to mimic the lysosome).
-
Small molecule chaperone.
-
Fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange).
-
Real-time PCR instrument capable of performing a thermal melt.
Procedure:
-
Prepare a master mix containing the purified enzyme and the fluorescent dye in the appropriate buffer.
-
Aliquot the master mix into PCR tubes or a 96-well PCR plate.
-
Add the small molecule chaperone at various concentrations to the wells. Include a no-ligand control.
-
Seal the plate and place it in the real-time PCR instrument.
-
Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence.
-
As the protein unfolds, the dye will bind to the exposed hydrophobic regions, causing an increase in fluorescence.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve.
-
A significant increase in the Tm in the presence of the chaperone indicates stabilization of the enzyme.
Conclusion
This compound has been identified as a potent competitive inhibitor of both β-hexosaminidase A and B, demonstrating its potential as a pharmacological chaperone for Tay-Sachs and Sandhoff diseases.[7] Its low micromolar IC50 and sub-micromolar Ki values suggest a high affinity for the enzyme.[7] When comparing this compound to other chaperones like Pyrimethamine and NAG-thiazoline, it is crucial to consider the specific experimental context. While direct comparative studies are limited, the available data allows for a preliminary assessment of their potential. The ultimate success of a pharmacological chaperone depends not only on its inhibitory potency but also on its ability to effectively stabilize the mutant enzyme in the cellular environment, its pharmacokinetic properties, and its safety profile. Further head-to-head preclinical and clinical studies are necessary for a definitive comparison of these promising therapeutic candidates.
References
- 1. sp2-Iminosugars targeting human lysosomal β-hexosaminidase as pharmacological chaperone candidates for late-onset Tay-Sachs disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | New Approaches to Tay-Sachs Disease Therapy [frontiersin.org]
- 3. One step at a time: endoplasmic reticulum-associated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Chaperone Therapy: Preclinical Development, Clinical Translation, and Prospects for the Treatment of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure of β-hexosaminidase B in complex with pyrimethamine, a potential pharmacological chaperone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Looking for protein stabilizing drugs with thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Temporary Efficacy of Pyrimethamine in Juvenile-Onset Tay-Sachs Disease Caused by 2 Unreported HEXA Mutations in the Indian Population - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrimethamine increases β-hexosaminidase A activity in patients with Late Onset Tay Sachs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro B-galactosidase and B-hexosaminidase Activity Assay (Total Cell Lysate) [protocols.io]
- 12. Unfolded protein response - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Essential Safety and Operational Guide for M-31850
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of M-31850.
This compound, a potent and selective β-hexosaminidase inhibitor, offers significant potential in the study and potential treatment of lysosomal storage disorders such as Tay-Sachs and Sandhoff diseases. As a pharmacological chaperone, it has been shown to rescue mutant forms of the β-hexosaminidase A (Hex A) enzyme, highlighting its importance in drug development research. This guide provides essential, immediate safety and logistical information to ensure the safe and effective use of this compound in a laboratory setting.
Immediate Safety and Handling Protocols
While a comprehensive Safety Data Sheet (SDS) for this compound (CAS 281224-40-6) was not publicly available, the following personal protective equipment (PPE) and handling procedures are recommended based on the nature of the compound and standard laboratory safety practices.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure and ensure personal safety when handling this compound.
| Protection Type | Specific Recommendations |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile gloves are recommended. Ensure to inspect gloves for any tears or punctures before use. |
| Body Protection | A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes or aerosol generation, consider a chemical-resistant apron or coveralls. |
| Respiratory Protection | For handling the solid compound or when there is a risk of aerosolization, a NIOSH-approved respirator is advised. |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and the safety of laboratory personnel.
| Parameter | Instruction |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid direct contact with skin and eyes. |
| Storage (Solid) | Store in a tightly sealed container in a cool, dry place. |
| Storage (In Solution) | Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1] Protect from light. |
Operational Plans: Experimental Protocols
This compound's primary application is as a competitive inhibitor of β-hexosaminidase and as a pharmacological chaperone. Below are detailed methodologies for key experiments.
β-Hexosaminidase Activity Assay
This protocol outlines the procedure to determine the inhibitory activity of this compound on β-hexosaminidase.
Materials:
-
β-hexosaminidase enzyme
-
This compound (test inhibitor)
-
Substrate (e.g., 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide)
-
Assay buffer
-
Stop solution (e.g., sodium carbonate)
-
96-well microplate
-
Plate reader (fluorometric or colorimetric)
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the β-hexosaminidase enzyme to each well.
-
Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate to all wells.
-
Incubate for a specific period, ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Pharmacological Chaperone Activity in Fibroblasts
This protocol is designed to assess the ability of this compound to rescue mutant β-hexosaminidase A in patient-derived fibroblasts.
Materials:
-
Fibroblast cell lines from Tay-Sachs or Sandhoff patients
-
Cell culture medium
-
This compound
-
Lysis buffer
-
Reagents for β-hexosaminidase activity assay (as above)
-
Apparatus for protein quantification (e.g., BCA assay)
Procedure:
-
Culture the patient-derived fibroblasts in standard cell culture conditions.
-
Treat the cells with varying concentrations of this compound for a specified period (e.g., 24-48 hours). Include an untreated control group.
-
Harvest the cells and prepare cell lysates using a suitable lysis buffer.
-
Determine the total protein concentration in each lysate.
-
Perform the β-hexosaminidase activity assay on the cell lysates, normalizing the activity to the total protein concentration.
-
Compare the enzyme activity in the this compound-treated cells to the untreated controls to determine the extent of enzyme rescue.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound (Solid) | Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not discard into the environment. |
| Contaminated Labware (Gloves, Pipette Tips, etc.) | Place in a designated, sealed container for chemical waste and dispose of according to institutional guidelines. |
| Liquid Waste (Solutions containing this compound) | Collect in a clearly labeled, sealed waste container. The waste should be disposed of through a licensed chemical waste disposal company. |
Visualizing Key Processes
To further clarify the operational and conceptual frameworks surrounding this compound, the following diagrams have been generated.
Caption: Workflow for assessing this compound's pharmacological chaperone activity.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
